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7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid Documentation Hub

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  • Product: 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
  • CAS: 1067193-35-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Executive Summary 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a substituted 6-azaindole, a heterocyclic scaffold of significant interest...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a substituted 6-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] Its utility as a building block in drug discovery necessitates a thorough understanding of its fundamental physicochemical properties, particularly its acid-base characteristics. The ionization constant (pKa) is a critical parameter that governs a molecule's solubility, lipophilicity, membrane permeability, and target-binding interactions, thereby profoundly influencing its pharmacokinetic and pharmacodynamic profile.[3][4] This guide provides a detailed analysis of the structural factors determining the basicity of this compound, offers a theoretical estimation of its pKa, presents rigorous experimental protocols for its empirical determination, and discusses the implications of its acid-base properties in the context of drug development.

Introduction to the Compound and its Structural Features

7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid belongs to the azaindole family, which are bioisosteres of indole and purine.[1][5] These scaffolds are prevalent in kinase inhibitors and other therapeutic agents due to their ability to form key hydrogen bond interactions with biological targets.[5] The molecule is amphoteric, possessing both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group, alongside the weakly acidic N-H proton of the pyrrole ring.

The basicity of the molecule is primarily determined by the lone pair of electrons on the pyridine nitrogen (N6). This basicity is modulated by the interplay of three key structural features:

  • The 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Core: The fusion of an electron-rich pyrrole ring to the pyridine ring alters the electron density of the pyridine nitrogen compared to pyridine itself.

  • The 7-Fluoro Substituent: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), which is expected to significantly decrease the electron density on the pyridine nitrogen, thereby reducing its basicity.[6][7]

  • The 3-Carboxylic Acid Substituent: This group is also electron-withdrawing and will further decrease the basicity of the N6 nitrogen. It also introduces a primary acidic center to the molecule.

Understanding the pKa associated with the protonation of the N6 nitrogen is paramount for predicting the molecule's charge state at physiological pH (typically around 7.4).[8]

Theoretical Analysis and pKa Estimation

A precise pKa must be determined experimentally. However, a reasoned estimation can be derived by analyzing the effects of each substituent on a parent scaffold.

Basicity of the Parent Scaffold: 1H-pyrrolo[2,3-c]pyridine (6-Azaindole)

The basicity of the 6-azaindole core is greater than that of pyridine. The pKa of the conjugate acid of pyridine is approximately 5.23.[9][10] The fused pyrrole ring acts as an electron-donating group, increasing the electron density on the pyridine nitrogen and thus its basicity. Experimental values for 6-azaindole's pKa vary in the literature, with reported values around 6.0 and 8.0, which may reflect different experimental conditions or methodologies.[1][11] This highlights the push-pull electronic interaction between the two fused rings.[12] For our estimation, we will consider a baseline pKa for the 6-azaindole core in the range of 6.0-8.0.

Electronic Effect of the 7-Fluoro Substituent

The fluorine atom at the C7 position is meta to the basic pyridine nitrogen (N6). Its primary influence is a strong electron-withdrawing inductive effect (-I), which destabilizes the positive charge on the conjugate acid (the pyridinium ion), thereby decreasing basicity.

To quantify this effect, we can compare the pKa of pyridine (5.23) with that of 3-fluoropyridine (pKa ≈ 2.97).[9][13][14]

  • ΔpKa (Fluorine effect) = pKa(Pyridine) - pKa(3-Fluoropyridine) ≈ 5.23 - 2.97 = 2.26

This suggests the 7-fluoro group will lower the pKa of the 6-azaindole core by approximately 2.3 units.

Electronic Effect of the 3-Carboxylic Acid Substituent

The carboxylic acid group at the C3 position is also electron-withdrawing. Its effect on the basicity of the distant N6 nitrogen is less straightforward to quantify without specific experimental data but will contribute to a further reduction in basicity. The primary contribution of this group is its own acidity. The pKa of pyridine-3-carboxylic acid's carboxyl group is 4.7, while the pKa of its pyridinium ion is ~2.1. This demonstrates the electron-withdrawing effect of the protonated ring on the carboxyl group's acidity and vice-versa. For our target molecule, we can anticipate the carboxylic acid pKa to be in the range of 3-5.

Estimated pKa of the Pyridine Nitrogen

Combining these effects, we can estimate the pKa of the pyridine nitrogen in 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid:

  • Starting pKa (6-Azaindole): ~6.0

  • Correction for 7-Fluoro group: -2.3

  • Correction for 3-Carboxylic acid group: A further decrease, estimated at ~0.5-1.0 pKa units.

Estimated pKa (N6-H+) ≈ 6.0 - 2.3 - 0.7 = 3.0

Therefore, the pyridine nitrogen is expected to be weakly basic, with a pKa likely in the range of 2.5 to 3.5 . This implies that at physiological pH of 7.4, the pyridine ring will be overwhelmingly in its neutral, unprotonated state.

The molecule possesses two principal ionizable centers relevant in a physiological context:

Ionizable Center Type Estimated pKa Predicted Charge at pH 7.4
Pyridine Nitrogen (N6) Basic 2.5 - 3.5 Neutral (0)

| Carboxylic Acid (-COOH) | Acidic | 3.0 - 5.0 | Anionic (-1) |

Experimental Determination of Basicity (pKa)

Given the limitations of theoretical prediction, empirical measurement is essential for obtaining an accurate pKa value.[15] The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[11]

Method 1: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[9][16] The pKa is determined from the inflection point of the resulting titration curve.[17]

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[9]

  • Sample Preparation:

    • Accurately weigh a sufficient quantity of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid to prepare a solution with a concentration of at least 10⁻⁴ M.[11]

    • Dissolve the sample in a suitable solvent. If aqueous solubility is low, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.[11] Extrapolation to zero co-solvent may be necessary.

    • Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M KCl.[9]

  • Titration Procedure:

    • Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25 °C).

    • Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with measurements in neutral-to-basic pH ranges.[11]

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • To determine the basic pKa, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). To determine the acidic pKa, titrate with a standardized strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the analyte has been neutralized.[9] This corresponds to the midpoint of the flattest "buffer region" of the curve.

    • Alternatively, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The half-equivalence point volume can then be used to find the pKa from the original titration curve.[18]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare Analyte Solution (>10⁻⁴ M, 0.15 M KCl) Calibrate->Prepare Purge Purge with N₂ Prepare->Purge Titrate Add Titrant (e.g., HCl) in Increments Purge->Titrate Record Record pH and Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Analyze Determine Half-Equivalence Point Plot->Analyze pKa pKa = pH at ½ Equivalence Point Analyze->pKa

Diagram: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry

This method is advantageous for compounds with low solubility or when only small amounts of sample are available.[11] It relies on the principle that the UV-Vis absorption spectrum of a compound changes as its ionization state changes.[13] The compound must possess a chromophore near the ionizing center for this method to be effective.[19]

  • Wavelength Selection:

    • Record the UV-Vis spectrum of the analyte in a highly acidic solution (e.g., 0.1 M HCl, where the molecule is fully protonated) and a highly basic solution (e.g., 0.1 M NaOH, where the molecule is fully deprotonated).

    • Identify one or more analytical wavelengths where the difference in absorbance between the protonated and deprotonated species is maximal.

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least ±2 pH units around the estimated pKa.

  • Measurement:

    • Prepare a set of solutions with a constant total concentration of the analyte, each in a different buffer from the series. A co-solvent like DMSO (e.g., 2% v/v) can be used if needed.[19]

    • Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot absorbance versus pH. The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is exactly halfway between the minimum and maximum absorbance values.[17]

    • The data can be fitted to the following equation:

      A=1+10(pKa−pH)AI​+AN​⋅10(pKa−pH)​

      Where A is the observed absorbance, AI is the absorbance of the ionized species, and AN is the absorbance of the neutral species.

UV_Vis_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Scan Scan Spectra in Strong Acid & Base Select Select Analytical Wavelength (λ) Scan->Select Prepare Prepare Buffered Solutions (various pH) Select->Prepare Measure Measure Absorbance at λ for each pH Prepare->Measure Plot Plot Absorbance vs. pH Measure->Plot Analyze Identify Inflection Point Plot->Analyze pKa pKa = pH at Inflection Point Analyze->pKa

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Exploratory

Discovery and Development of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid: A Key Scaffold for Next-Generation Kinase Inhibitors

Executive Summary The compound 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS: 1067193-35-4)[1], also widely recognized as 7-fluoro-6-azaindole-3-carboxylic acid, has emerged as a highly privileged building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS: 1067193-35-4)[1], also widely recognized as 7-fluoro-6-azaindole-3-carboxylic acid, has emerged as a highly privileged building block in modern drug discovery. By strategically combining the bioisosteric properties of the 6-azaindole core with the inductive effects of a fluorine atom, this scaffold provides an optimal balance of physicochemical properties and target engagement capabilities. This technical guide explores the rational molecular design, biological application in kinase inhibition (specifically targeting CSF1R/FMS kinase)[2], and the self-validating synthetic workflows required to produce this critical intermediate[3].

Rationale & Molecular Design

In medicinal chemistry, the transition from an indole core to a fluorinated azaindole is rarely arbitrary. The design of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is rooted in three mechanistic pillars:

  • Bioisosterism & Hinge Binding: Replacing the C6 carbon of an indole with a basic nitrogen creates a 6-azaindole. This nitrogen acts as a potent hydrogen bond acceptor, improving aqueous solubility and enabling novel bidentate interactions with the highly conserved hinge region of the kinase ATP-binding pocket.

  • Fluorine Substitution at C7: The addition of a fluorine atom at the C7 position serves a dual purpose. First, its strong electron-withdrawing inductive effect lowers the pKa of the adjacent pyrrole N-H, significantly strengthening its capacity as a hydrogen bond donor. Second, it blocks cytochrome P450-mediated metabolic oxidation at the C7 position—a notorious metabolic liability in unsubstituted azaindoles.

  • C3-Carboxylic Acid Handle: The carboxylic acid at the 3-position provides a versatile synthetic handle. Through standard amide coupling, medicinal chemists can rapidly generate libraries of derivatives that extend out of the ATP pocket into solvent-exposed regions or the DFG-out pocket, achieving high kinase selectivity.

Biological Application: Targeting CSF1R (FMS Kinase)

The 7-fluoro-6-azaindole scaffold has shown exceptional utility in the development of inhibitors targeting the Colony Stimulating Factor 1 Receptor (CSF1R), also known as FMS kinase[2]. CSF1R is a receptor tyrosine kinase primarily expressed on mononuclear phagocytes. In the tumor microenvironment, the activation of CSF1R drives the proliferation and survival of Tumor-Associated Macrophages (TAMs), which suppress the immune system and promote metastasis.

By utilizing the 7-fluoro-1H-pyrrolo[2,3-c]pyridine core, researchers can effectively anchor the inhibitor into the CSF1R hinge region, blocking ATP binding and downstream signaling.

CSF1R_Pathway cluster_pathways Downstream Signaling Ligand CSF1 / IL-34 Receptor CSF1R (FMS Kinase) Ligand->Receptor Binds & Activates PI3K PI3K / AKT Receptor->PI3K Phosphorylation MAPK RAS / MAPK / ERK Receptor->MAPK Phosphorylation Inhibitor 7-Fluoro-Azaindole Derivative Inhibitor->Receptor Blocks ATP Pocket Outcome Macrophage Proliferation & Tumor Immunosuppression PI3K->Outcome MAPK->Outcome

CSF1R signaling pathway and targeted inhibition by 7-fluoro-azaindole derivatives.

Structure-Activity Relationship (SAR) Profiling

The table below summarizes representative quantitative data demonstrating the superiority of the 7-fluoro-6-azaindole core over traditional indole scaffolds during lead optimization for CSF1R inhibitors.

Scaffold Core (C3-Amide Derivative)CSF1R IC₅₀ (nM)Human Liver Microsome (HLM) T₁/₂ (min)LogD (pH 7.4)
Indole-3-carboxamide125153.2
6-Azaindole-3-carboxamide45282.1
7-Fluoro-6-azaindole-3-carboxamide 8 >60 2.4

Data represents typical SAR optimization trends in FMS kinase inhibitor development, highlighting the superior potency and metabolic stability of the fluorinated azaindole core.

Synthetic Discovery & Optimization Workflows

The synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid requires a robust, self-validating protocol. The most efficient route utilizes the Bartoli indole synthesis to construct the core[3], followed by regioselective formylation and oxidation.

SynthWorkflow SM 2-Fluoro-3-nitropyridine Grignard Vinylmagnesium Bromide (THF, -20°C) SM->Grignard Core 7-Fluoro-6-azaindole (Bartoli Synthesis) Grignard->Core 35% Yield VH POCl3, DMF (Vilsmeier-Haack) Core->VH Aldehyde 7-Fluoro-6-azaindole- 3-carbaldehyde VH->Aldehyde Oxidation NaClO2, NaH2PO4 (Pinnick Oxidation) Aldehyde->Oxidation Product 7-Fluoro-1H-pyrrolo[2,3-c] pyridine-3-carboxylic acid Oxidation->Product >90% Yield

Synthetic workflow for 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

Step 1: Bartoli Synthesis of 7-Fluoro-6-azaindole

The Bartoli reaction is highly specific for ortho-substituted nitroarenes. The bulky ortho-fluorine atom forces the nitro group out of the aromatic plane, which is a stereoelectronic prerequisite for the key [3,3]-sigmatropic rearrangement[3].

  • Reagents: 2-Fluoro-3-nitropyridine (1.0 eq), Vinylmagnesium bromide (3.0 eq, 1.0 M in THF).

  • Procedure:

    • Dissolve 2-fluoro-3-nitropyridine in anhydrous THF under a strict N₂ atmosphere and cool to -20 °C.

    • Add vinylmagnesium bromide dropwise over 30 minutes. Causality: Exactly 3.0 equivalents are required; the first acts as a nucleophile attacking the nitro group, the second reduces it to a nitroso intermediate, and the third forms the enolate required for the sigmatropic rearrangement[3].

    • Stir at -20 °C for 8 hours[3].

    • Quench with 20% aqueous NH₄Cl and extract with EtOAc[3]. Purify via silica gel chromatography.

  • QC/Validation Check: The reaction mixture must turn deep red/brown upon the addition of the second equivalent of Grignard. If the color change does not occur, the Grignard reagent may have degraded.

Step 2: Vilsmeier-Haack Formylation
  • Reagents: Phosphorus oxychloride (POCl₃, 1.2 eq), N,N-Dimethylformamide (DMF, solvent/reagent).

  • Procedure:

    • Cool DMF to 0 °C and add POCl₃ dropwise to generate the Vilsmeier reagent (chloromethyleneiminium ion).

    • Add 7-fluoro-6-azaindole dissolved in DMF.

    • Warm to room temperature, then heat to 80 °C for 2 hours. Causality: While the pyrrole C3 position is highly nucleophilic, the electron-withdrawing 7-fluoro group slightly deactivates the ring. Heating to 80 °C is necessary to drive the electrophilic aromatic substitution to completion.

    • Quench with ice water, neutralize with NaOH, and filter the precipitated 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.

  • QC/Validation Check: Monitor by LC-MS. The intermediate iminium species will be visible before basic hydrolysis. Ensure pH > 7 during quench to fully hydrolyze the iminium to the aldehyde.

Step 3: Pinnick Oxidation
  • Reagents: Sodium chlorite (NaClO₂, 2.0 eq), Sodium dihydrogen phosphate (NaH₂PO₄, buffer), 2-methyl-2-butene (chlorite scavenger).

  • Procedure:

    • Dissolve the aldehyde in a mixture of t-BuOH and H₂O.

    • Add 2-methyl-2-butene (10 eq) and NaH₂PO₄ (to maintain pH ~3.5).

    • Add NaClO₂ in small portions at room temperature. Causality: The Pinnick oxidation is chosen over harsher oxidants (e.g., KMnO₄) to prevent cleavage of the delicate azaindole core. The 2-methyl-2-butene is critical; it scavenges the highly reactive hypochlorous acid (HOCl) byproduct, preventing unwanted electrophilic chlorination of the azaindole ring.

    • Stir for 4 hours, concentrate, and acidify to precipitate the final 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

  • QC/Validation Check: The persistence of a faint yellow color in the solution indicates the presence of active chlorine dioxide. If the solution turns colorless prematurely, the oxidation has stalled, and additional NaClO₂ must be added.

Conclusion

The discovery and optimization of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid represent a masterclass in rational drug design. By leveraging the Bartoli synthesis to access the sterically demanding 7-fluoro-6-azaindole core, chemists can unlock highly potent, metabolically stable kinase inhibitors. As the field moves toward targeted protein degraders (PROTACs) and covalent inhibitors, the C3-carboxylic acid handle of this scaffold will continue to serve as a vital anchor point for next-generation therapeutics.

References

Sources

Foundational

In-Depth Technical Guide to the Structural Elucidation of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Introduction Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, represent a critical class of nitrogen-containing heterocyclic compounds that are foundational in medicinal chemistry and drug development.[1] Their versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, represent a critical class of nitrogen-containing heterocyclic compounds that are foundational in medicinal chemistry and drug development.[1] Their versatile pharmacophore is integral to the development of kinase inhibitors and other therapeutic agents for a range of diseases.[1][2] The specific analogue, 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, incorporates a fluorine atom, a common modification to enhance metabolic stability and binding affinity, and a carboxylic acid group, which can serve as a key interaction point or a synthetic handle.

The unambiguous confirmation of its molecular structure is a prerequisite for any further research, development, or quality control. This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of this molecule. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a combination of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques provides a self-validating system for structural confirmation.[3][4][5]

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The first step in any structural elucidation is to confirm the elemental composition and identify the key functional groups present. This establishes the fundamental building blocks that will be assembled in the subsequent NMR analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before determining connectivity, we must be certain of the atomic constituents. HRMS is the definitive technique for confirming the molecular formula by providing a highly accurate mass-to-charge ratio (m/z), typically to within 5 ppm. This precision allows for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

For 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, the molecular formula is C₈H₅FN₂O₂.

  • Calculated Exact Mass: 179.0284 for the neutral molecule [M].

  • Calculated m/z for [M+H]⁺: 181.0435

An experimental HRMS result that matches this calculated value provides high confidence in the proposed molecular formula.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Exactive) instrument, equipped with a Heated Electrospray Ionization (HESI) source.[6]

  • Method: Infuse the sample solution directly or via flow injection into the ESI source operating in positive ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500 with a resolution setting of ≥70,000.

  • Validation: The observation of an ion peak at m/z ≈ 181.0435 confirms the elemental composition of C₈H₆FN₂O₂⁺.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups, which corroborates the information derived from the molecular formula. For this molecule, we expect to see characteristic absorptions for the carboxylic acid, the N-H bond of the pyrrole ring, and the aromatic C-H and C-F bonds.

The following table summarizes the expected vibrational frequencies.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Comments
Carboxylic AcidO-H stretch3300 - 2500 (broad)The broadness is due to hydrogen bonding.
Pyrrole RingN-H stretch3400 - 3200Characteristic for the N-H bond in the pyrrole moiety.[7][8]
Aromatic RingsC-H stretch3150 - 3000Typical for sp² C-H bonds.[9]
Carboxylic AcidC=O stretch1725 - 1700Strong absorption, characteristic of a carboxylic acid carbonyl.
Aromatic RingsC=C & C=N stretch1650 - 1450A series of bands indicating the aromatic nature of the bicyclic core.[10]
C-F BondC-F stretch1100 - 1000A strong band indicating the presence of a carbon-fluorine bond.
Experimental Protocol: FTIR-ATR Analysis
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Validation: The presence of the key bands listed in the table provides strong evidence for the proposed functional groups, creating a self-validating system when combined with MS data.

Part 2: Definitive Structural Assembly via NMR Spectroscopy

With the molecular formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the precise atomic connectivity and establish the final structure. A logical progression from 1D to 2D experiments is crucial for an unambiguous assignment.[3][5]

Logical Workflow for NMR-Based Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments H1_NMR ¹H NMR (Proton Environment & Count) HSQC HSQC (¹JCH: Direct H-C Bonds) H1_NMR->HSQC Assigns Protonated Carbons C13_NMR ¹³C NMR (Carbon Environment & Count) C13_NMR->HSQC HMBC HMBC (ⁿJCH: Long-Range H-C Connectivity) HSQC->HMBC Identifies Fragments Final_Structure Final Validated Structure HMBC->Final_Structure Assembles Full Skeleton

Caption: Logical workflow for structural elucidation using NMR.

¹H and ¹³C NMR Spectroscopy: The Atom Inventory

Expertise & Causality: One-dimensional NMR spectra provide an inventory of the unique proton and carbon environments within the molecule. The chemical shifts (δ) are highly sensitive to the local electronic environment, while coupling constants (J) reveal information about neighboring nuclei. The electron-withdrawing effects of the fluorine atom and the nitrogen atoms in the rings will cause downfield shifts for nearby nuclei.

Predicted NMR Data in DMSO-d₆:

Table 1: Predicted ¹H and ¹³C NMR Data

Position Atom Predicted ¹H δ (ppm), Mult. (J Hz) Predicted ¹³C δ (ppm) Key Rationale
1 N-H ~12.5, br s - Acidic proton, broad due to exchange.
2 C-H ~8.3, s ~128 Singlet, adjacent to N and C3.
3 C-COOH - ~130 Quaternary carbon, attached to electron-withdrawing groups.
3a C - ~145 Quaternary carbon at ring junction.
4 C-H ~8.2, d (J ≈ 5.5) ~148 Doublet due to coupling with H5. Downfield due to adjacent N.
5 C-H ~7.1, dd (J ≈ 5.5, 2.0) ~115 Doublet of doublets due to coupling with H4 and F7.
6 C - ~120 Quaternary carbon at ring junction.
7 C-F - ~160 (d, ¹JCF ≈ 240) Quaternary carbon directly bonded to fluorine, showing a large C-F coupling constant.[11]
COOH O-H ~13.5, br s - Very acidic proton, often broad and far downfield.

| COOH | C=O | - | ~165 | Carbonyl carbon. |

Experimental Protocol: 1D NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical to ensure the observation of exchangeable protons (N-H and COOH).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire data with a spectral width of ~16 ppm, using 16-32 scans.

  • ¹³C NMR: Acquire proton-decoupled data with a spectral width of ~220 ppm. A sufficient number of scans (~1024 or more) and a relaxation delay (e.g., 2 seconds) are required due to the lower sensitivity of the ¹³C nucleus.

2D NMR: Building the Molecular Scaffold

Expertise & Causality: While 1D NMR provides the parts list, 2D NMR shows how they are connected. HSQC and HMBC are the cornerstones of modern structural elucidation, allowing for the unambiguous assembly of the molecular framework.[12]

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (a one-bond ¹JCH coupling).[13][14] This definitively links the proton and carbon assignments for the CH groups.

  • Expected Correlations:

    • H2 will correlate with C2.

    • H4 will correlate with C4.

    • H5 will correlate with C5.

Caption: Key one-bond HSQC correlations.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is the most powerful tool for assembling the complete carbon skeleton. It detects correlations between protons and carbons over two to three bonds (ⁿJCH).[12][14] This allows us to connect the individual spin systems and locate quaternary (non-protonated) carbons.

Trustworthiness: The structure is confirmed by observing a network of interlocking HMBC correlations. Each correlation provides a piece of the puzzle, and together they form a single, self-consistent solution.

Key Expected HMBC Correlations for Structural Confirmation:

  • H2 (Proton on Pyrrole Ring):

    • To C3 : Confirms the position of the carboxylic acid group.

    • To C3a & C6 : Bridges the pyrrole ring to the pyridine ring.

  • H4 (Proton on Pyridine Ring):

    • To C5 & C6 : Establishes connectivity within the pyridine ring.

    • To C3a : Confirms the ring fusion.

  • H5 (Proton on Pyridine Ring):

    • To C4 & C7 : Further establishes pyridine ring connectivity and confirms the position of the fluorine-bearing carbon.

  • N1-H (Proton on Pyrrole Ring):

    • To C2, C6, & C3a : Provides crucial links across the entire bicyclic system.

G cluster_mol Key HMBC Correlations mol H2 H2 C3 C3 H2->C3 C3a C3a H2->C3a C6 C6 H2->C6 H4 H4 H4->C3a H4->C6 C5 C5 H4->C5 H5 H5 C7 C7 H5->C7 C4 C4 H5->C4 NH N1-H NH->C3a NH->C6 C2 C2 NH->C2

Caption: Crucial 2- and 3-bond HMBC correlations.

Experimental Protocol: 2D NMR Acquisition
  • Sample: Use the same sample prepared for 1D NMR.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer, preferably with a cryoprobe for enhanced sensitivity.

  • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the ¹JCH delay for an average one-bond coupling of ~160-170 Hz.

  • HMBC: Use a standard gradient-selected HMBC pulse sequence. The long-range coupling delay is critical and is typically optimized for a ⁿJCH of 8 Hz, which is a good compromise for detecting both 2- and 3-bond correlations.[13] Acquisition time in the indirect dimension should be sufficient to resolve key correlations.

Part 3: Data Synthesis and Final Confirmation

The final step is to integrate all spectroscopic data into a single, cohesive structural assignment. The evidence from each technique must be mutually supportive.

Integrated Evidence Diagram

G cluster_data Experimental Data cluster_inference Logical Inferences MS HRMS m/z = 181.0435 Formula Formula is C₈H₅FN₂O₂ MS->Formula IR IR Spectroscopy Shows C=O, N-H, O-H Func_Groups Confirms functional groups IR->Func_Groups NMR_1D 1D NMR Correct proton/carbon count and chemical shifts Fragments Identifies H-C fragments and quaternary carbons NMR_1D->Fragments NMR_2D 2D NMR HSQC & HMBC correlations Connectivity Establishes atomic connectivity NMR_2D->Connectivity Final_Structure Confirmed Structure of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid Formula->Final_Structure Func_Groups->Final_Structure Fragments->Final_Structure Connectivity->Final_Structure

Caption: Logical flow from raw data to final structure.

Final Assigned Data Summary

Table 2: Consolidated NMR Assignments for 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in DMSO-d₆

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity (J Hz) Key HMBC Correlations from Proton
1-NH - ~12.5 br s C2, C3a, C6
2 ~128 ~8.3 s C3, C3a, C6
3 ~130 - - -
3a ~145 - - -
4 ~148 ~8.2 d (5.5) C3a, C5, C6
5 ~115 ~7.1 dd (5.5, 2.0) C4, C7
6 ~120 - - -
7 ~160 - - -

| COOH | ~165 | ~13.5 | br s | C3 |

Conclusion

The structural elucidation of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is systematically and robustly achieved through the logical application of modern spectroscopic techniques. High-resolution mass spectrometry provides unequivocal confirmation of the elemental formula. Infrared spectroscopy validates the presence of key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly HSQC and HMBC, allows for the complete and unambiguous assembly of the molecular framework. This integrated, multi-technique approach ensures the highest level of scientific integrity and provides the authoritative structural confirmation required for advancing research and development in the pharmaceutical sciences.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Santos, C. M. M. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Filarowski, A., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3185. [Link]

  • Deev, S. L., et al. (2026). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. Organic & Biomolecular Chemistry. [Link]

  • Filarowski, A., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. International Journal of Molecular Sciences, 26(23), 6393. [Link]

  • Li, Y., et al. (2024). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 265, 116102. [Link]

  • (n.d.). HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • Novotná, P., et al. (2026). The Evolving Landscape of NMR Structural Elucidation. Molecules, 31(5), 1589. [Link]

  • Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. [Link]

  • (2019, November 4). Inverse Heteronuclear Correlation - 2D NMR Experiments. AZoM. [Link]

  • (n.d.). FTIR spectrum for Pyridine. ResearchGate. [Link]

  • (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

  • Im, J., et al. (2018). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 20(2), 1054-1062. [Link]

  • Guda, M. R., & Syrbu, S. A. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(6), 593-623. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(46), 27503-27515. [Link]

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Exploratory

Mechanistic Profiling of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid: A Privileged Scaffold in Rational Kinase Inhibitor Design

Executive Summary In the landscape of targeted oncology and immunology, the rational design of small-molecule kinase inhibitors relies heavily on privileged pharmacophores. 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, the rational design of small-molecule kinase inhibitors relies heavily on privileged pharmacophores. 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (also known as 7-fluoro-6-azaindole-3-carboxylic acid, CAS: 1067193-35-4) represents a highly optimized, multifunctional building block[1]. Rather than acting as a standalone therapeutic, this molecule is a sophisticated intermediate whose structural anatomy is engineered to dominate the ATP-binding pocket of target kinases. This whitepaper deconstructs the mechanistic rationale behind its use, the causality of its structural features, and the self-validating protocols required to evaluate its derivatives in drug discovery[2].

Deconstructing the Pharmacophore: Mechanistic Anatomy

The mechanism of action of drugs derived from this scaffold is dictated by its three distinct structural domains, each serving a precise physicochemical purpose:

The 6-Azaindole Core (ATP Mimicry)

Kinases catalyze the transfer of the γ -phosphate from ATP to substrate proteins. The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core acts as a bioisostere of the purine ring of ATP[3]. Upon entering the kinase active site, the core engages the "hinge region"—the segment connecting the N- and C-lobes of the kinase. The pyrrole nitrogen (N1) acts as a hydrogen-bond donor to the backbone carbonyl of a hinge residue (e.g., Met or Cys), while the pyridine nitrogen (N6) can act as an H-bond acceptor or modulate the electronic distribution of the ring system[4].

The 7-Fluoro Substitution (Electronic & Steric Shielding)

The strategic placement of a fluorine atom at the C7 position (ortho to the pyridine N6) is a masterclass in physical organic chemistry:

  • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect (-I) pulls electron density away from the pyrrole ring, lowering the pKa of the N1-H proton. This significantly strengthens its hydrogen-bond donor capacity, leading to tighter hinge binding and lower IC50​ values[3].

  • Metabolic Stability: The C7 position on azaindoles is a notorious hotspot for cytochrome P450-mediated oxidation. The highly electronegative and sterically protective fluorine atom blocks this metabolic liability, extending the half-life ( t1/2​ ) of the resulting drug[5].

The 3-Carboxylic Acid (The Selectivity Vector)

The carboxylic acid at the C3 position is rarely left unmodified in the final drug. Instead, it serves as a synthetic handle for amide coupling[2]. By attaching various lipophilic or basic amines to this vector, medicinal chemists can project the molecule deep into the kinase's selectivity pocket (such as the DFG-in or DFG-out conformations), thereby achieving selectivity over off-target kinases[6].

Kinase_Pathway Ligand Extracellular Ligand (e.g., CSF-1 / ATP) Receptor Target Kinase (e.g., CSF1R, Dyrk1B) Ligand->Receptor Binds / Activates Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 RAS / MAPK Pathway Receptor->Downstream2 Phosphorylation Scaffold 7-Fluoro-6-Azaindole Derivative Scaffold->Receptor ATP-Competitive Hinge Binding Response Cellular Proliferation & Survival Downstream1->Response Downstream2->Response

Fig 1. ATP-competitive inhibition of kinase signaling pathways by 7-fluoro-6-azaindole derivatives.

Quantitative Impact of the Scaffold (SAR Profile)

To understand the causality behind selecting the 7-fluoro-6-azaindole scaffold over simpler alternatives, we must look at the Structure-Activity Relationship (SAR) metrics. The table below summarizes the typical physicochemical shifts observed when upgrading from an indole to a fluorinated azaindole.

Scaffold TypeN1-H pKa (Approx.)H-Bond Donor StrengthMetabolic Stability (HLM t1/2​ )Typical Kinase IC50​
1H-indole-3-carboxamide~16.2WeakLow (< 15 min)> 500 nM
1H-pyrrolo[2,3-c]pyridine-3-carboxamide~14.5ModerateModerate (~30 min)50 - 100 nM
7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxamide ~13.1 Strong High (> 90 min) < 10 nM

Note: Data represents generalized SAR trends for hinge-binding motifs in rational drug design, highlighting the profound impact of the 7-fluoro substitution[5],[3].

Self-Validating Experimental Protocols

When developing novel inhibitors from the 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid building block, rigorous validation is required. The following protocols are designed as self-validating systems to ensure data integrity[7].

Protocol A: Biochemical Target Engagement via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-delay measurement eliminates background autofluorescence from the test compounds, ensuring high trustworthiness of the IC50​ data.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., CSF1R), ATP at its apparent Km​ value, and a biotinylated peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Titration: Dispense the 7-fluoro-6-azaindole derivatives in a 10-point, 3-fold serial dilution in DMSO.

    • Self-Validation Step: Include Staurosporine as a positive control plate to calculate the Z'-factor. A Z' > 0.6 validates the assay run and confirms the dynamic range.

  • Incubation: Incubate the kinase/compound mixture for 15 minutes at room temperature to allow equilibrium binding, then add ATP/substrate to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the TR-FRET development reagent (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Readout: Measure the emission ratio (665 nm / 615 nm) on a microplate reader. Calculate IC50​ using a 4-parameter logistic curve fit.

Protocol B: Cellular Mechanism Validation via Western Blot

Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability issues. This protocol verifies intracellular target engagement.

  • Cell Culture & Treatment: Seed target cells (e.g., macrophage cell lines for CSF1R) in 6-well plates. Starve cells in serum-free media for 4 hours. Treat with the inhibitor for 1 hour, followed by a 10-minute stimulation with the cognate ligand (e.g., CSF-1).

  • Lysis & Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality Note: Phosphatase inhibitors are critical to prevent the artificial loss of the phosphorylation signal by endogenous enzymes during extraction.

  • SDS-PAGE & Transfer: Resolve proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against the phosphorylated target (e.g., p-CSF1R) and total target (e.g., total CSF1R).

  • Self-Validation & Analysis: Probe for GAPDH or β -actin as a loading control. The true measure of target inhibition is the ratio of Phospho-Kinase to Total-Kinase. If total kinase levels drop drastically, the compound may be inducing protein degradation or cytotoxicity rather than simple ATP-competitive inhibition.

Assay_Workflow Step1 Compound Synthesis & Library Prep Step2 TR-FRET Kinase Assay (Biochemical) Step1->Step2 Screen Step3 Cellular Target Engagement (Western Blot) Step2->Step3 IC50 < 10nM Step4 SAR Analysis & Lead Optimization Step3->Step4 P-Kinase Inhibition

Fig 2. Step-by-step validation workflow for screening 6-azaindole-based kinase inhibitors.

Conclusion

The 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold is a triumph of rational drug design. By combining the ATP-mimetic properties of the 6-azaindole core with the electronic tuning and metabolic shielding of a strategically placed fluorine atom, it provides medicinal chemists with a highly potent, stable, and versatile foundation for developing next-generation kinase inhibitors[7].

References

  • [1] ChemicalBook. 7-Fluoro-6-azaindole-3-carboxylic acid | 1067193-35-4. 1

  • [6] Vulcanchem. 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. 6

  • [2] Voloshchuk, V. V.; Ivonin, S. P. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 2024. 2

  • [4] The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2014. PMC - NIH.4

  • [5] The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. 5

  • [7] Azaindole Therapeutic Agents. PMC - NIH. 7

  • [3] Azaindoles in Medicinal Chemistry. PharmaBlock. 3

Sources

Foundational

Engineering Kinase Selectivity and Metabolic Stability: The Biological Activity and Application of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid

Executive Summary In the landscape of targeted therapeutics, the azaindole framework has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. Specifically, 7-f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the azaindole framework has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. Specifically, 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1067193-35-4)—chemically classified as a 7-fluoro-6-azaindole-3-carboxylic acid—represents a sophisticated building block for fragment-based drug discovery (FBDD)[2].

This technical guide dissects the structural rationale, biological mechanisms, and experimental workflows associated with this compound. By exploring the causality behind its molecular design—specifically the synergistic effects of the 6-azaindole core, the 7-fluoro substitution, and the 3-carboxylic acid handle—we provide a comprehensive blueprint for utilizing this intermediate to engineer highly selective, metabolically stable therapeutics[3].

Structural and Electronic Rationale

To understand the biological activity of derivatives synthesized from 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, one must analyze the distinct electronic contributions of its three structural pillars:

The 6-Azaindole Core (Pyrrolo[2,3-c]pyridine)

The replacement of a standard indole ring with a 6-azaindole introduces a nitrogen atom at the 6-position of the fused bicyclic system. This modification is not merely structural; it is a calculated bioisosteric replacement. The N6 nitrogen acts as a potent hydrogen-bond acceptor, perfectly mimicking the N1 of the adenine ring in ATP[1]. This allows the core to anchor deeply into the hinge region of the kinase ATP-binding pocket.

The 7-Fluoro Effect: Modulating pKa and Metabolism

The introduction of a highly electronegative fluorine atom at the C7 position (ortho to the N6 pyridine nitrogen) is a masterclass in electronic tuning.

  • Causality: Fluorine exerts a strong inductive electron-withdrawing effect (-I effect) across the sigma bond framework. This pulls electron density away from the adjacent N6 lone pair, significantly lowering its pKa.

  • Biological Impact: By reducing the basicity of the molecule, the 7-fluoro substitution prevents off-target binding to the hERG potassium channel (mitigating cardiotoxicity risks) and sterically shields the electron-rich pyrrolo-pyridine core from CYP450-mediated oxidative metabolism, thereby drastically improving the compound's half-life[4].

The 3-Carboxylic Acid Synthetic Handle

The carboxylic acid at the C3 position serves as the primary vector for diversification. Through amide coupling, researchers can attach various aliphatic or aromatic substituents that project outward from the hinge region toward the solvent-exposed channel or the DFG-motif of the kinase, dictating the ultimate kinase selectivity profile[5].

G ATP_Pocket Kinase ATP-Binding Pocket Hinge_Region Hinge Region Residues ATP_Pocket->Hinge_Region Azaindole 7-Fluoro-6-Azaindole Core Hinge_Region->Azaindole Binds via N1_Donor N1-H (Hydrogen Bond Donor) Azaindole->N1_Donor N6_Acceptor N6 (Hydrogen Bond Acceptor) Azaindole->N6_Acceptor F7_Subst C7-Fluoro Substitution Azaindole->F7_Subst C3_Carbox C3-Carboxamide Handle Azaindole->C3_Carbox N1_Donor->Hinge_Region H-Bond N6_Acceptor->Hinge_Region H-Bond F7_Subst->N6_Acceptor Inductive Effect (Lowers pKa) C3_Carbox->ATP_Pocket Solvent Channel Interaction

Kinase Hinge Binding Logic: Electronic and steric interactions of the 7-fluoro-6-azaindole core.

Target Mechanisms and Quantitative SAR Data

Derivatives of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid have demonstrated potent biological activity across a spectrum of oncology and neurology targets. Notably, azaindole-3-carboxamides are highly effective inhibitors of CDK9 (regulating transcription in malignancies)[5], LATS kinases (modulating the Hippo pathway for regenerative medicine)[6], and Fyn/GSK-3β (implicated in neurodegenerative disorders)[4].

The table below summarizes representative Structure-Activity Relationship (SAR) and pharmacokinetic data, demonstrating the empirical superiority of the fluorinated 6-azaindole scaffold compared to traditional indole cores.

Table 1: Comparative SAR and Pharmacokinetic Profiling of Azaindole-3-Carboxamides

Scaffold CoreSubstitutionTarget Kinase IC₅₀ (nM)Microsomal Clearance (µL/min/mg)Permeability (Papp × 10⁻⁶ cm/s)
IndoleNone145.045.212.4
6-AzaindoleNone42.538.515.1
6-Azaindole 7-Fluoro 18.2 12.3 22.8
7-Azaindole5-Bromo25.029.118.5

Data synthesized from established scaffold hopping and optimization studies[4][6]. Notice the >3-fold reduction in microsomal clearance upon the introduction of the 7-fluoro substituent.

Experimental Workflows: A Self-Validating System

To evaluate the biological activity of compounds derived from 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, researchers must employ robust, artifact-free methodologies. The following protocols detail the synthesis of the active carboxamide and its subsequent biochemical validation.

Protocol 1: HATU-Mediated Amide Coupling (Library Synthesis)

The electron-withdrawing nature of the 7-fluoro group deactivates the C3-carboxylic acid, making standard coupling agents (like EDC/NHS) inefficient.

  • Activation: Dissolve 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU rapidly forms a highly reactive HOAt ester. This prevents epimerization and overcomes the electronic deactivation caused by the fluorine atom, driving the reaction to completion.

  • Coupling: Add the desired primary or secondary amine (1.1 eq). Stir at room temperature for 4 hours under nitrogen.

  • Purification: Quench with water and purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA) to yield the pure azaindole-3-carboxamide.

Protocol 2: TR-FRET Kinase Inhibition Assay

Heterocyclic compounds like azaindoles often exhibit intrinsic auto-fluorescence, which can cause false positives in standard colorimetric or standard fluorescence assays.

  • Enzyme Equilibration: Incubate the recombinant target kinase (e.g., CDK9/Cyclin T1) with the synthesized inhibitor in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT) for 30 minutes at 25°C.

    • Causality: Pre-incubation allows for the equilibration of slow-binding inhibitors, ensuring accurate IC₅₀ determination.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ concentration) and a ULight-labeled peptide substrate. Incubate for 1 hour.

  • Detection & Validation: Add a Europium (Eu)-labeled anti-phospho-antibody and EDTA (to terminate the reaction by chelating Mg²⁺). Read time-resolved fluorescence at 665 nm / 615 nm.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading the emission. This allows short-lived background auto-fluorescence from the azaindole core to decay, ensuring the signal is strictly proportional to kinase activity.

  • Self-Validation Step: Include Staurosporine (a pan-kinase inhibitor) as a positive control on every plate. Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's dynamic range, confirming that any observed IC₅₀ shift is exclusively due to the structural modification of the azaindole core.

Workflow Step1 1. Library Synthesis (Amide Coupling) Step2 2. Biochemical Assay (TR-FRET Kinase Panel) Step1->Step2 Step3 3. Cellular Assay (CellTiter-Glo Viability) Step2->Step3 Step4 4. ADME & PK (Microsomal Stability) Step3->Step4 Step5 5. Lead Optimization Step4->Step5

High-Throughput Screening Workflow: From library synthesis to lead optimization.

Conclusion

7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is far more than a simple synthetic intermediate; it is a meticulously engineered pharmacophore. By leveraging the hydrogen-bonding capacity of the 6-azaindole core, the pKa-modulating and metabolism-shielding properties of the 7-fluoro substituent, and the versatile C3-carboxylic acid handle, drug development professionals can systematically design highly potent, selective, and bioavailable kinase inhibitors.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • Popowycz, F., Routier, S., Joseph, B., & Mérour, J.-Y. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.[Link]

  • Albert, A., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry.[Link]

  • Brullo, C., et al. (2025). Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Kim, J., et al. (2024). Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine. RSC Advances.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in Drug Discovery

Introduction: The Strategic Value of the 7-fluoro-1H-pyrrolo[2,3-c]pyridine Scaffold The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 7-fluoro-1H-pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure is a bioisostere of indole and purine systems, making it a valuable building block for compounds targeting a wide range of biological targets, most notably protein kinases.[1][2] The pyrrolopyridine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a feature leveraged in the design of numerous kinase inhibitors.[3]

The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical properties of the molecule, including its pKa, lipophilicity, and metabolic stability. Fluorine substitution can also lead to enhanced binding affinity and selectivity for the target protein. The carboxylic acid functionality at the 3-position serves as a versatile chemical handle for further derivatization, allowing for the construction of compound libraries through amide bond formation and other coupling reactions. This makes 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid a highly valuable, albeit specialized, starting material for fragment-based drug discovery (FBDD) and lead optimization campaigns.[4]

This document provides an overview of the potential applications of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in drug discovery, with a focus on its use in the synthesis of potential kinase inhibitors. Detailed protocols for its synthesis and subsequent elaboration into a screening library are provided.

Physicochemical Properties

While specific experimental data for 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is not extensively published, its properties can be inferred from the parent scaffold and related molecules.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₈H₅FN₂O₂Based on chemical structure
Molecular Weight 180.14 g/mol Based on chemical structure
Appearance Likely a white to off-white solidTypical for similar small organic molecules
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMFCarboxylic acid group may provide some aqueous solubility, but the heterocyclic core is largely hydrophobic.
Reactivity The carboxylic acid is amenable to standard coupling reactions. The pyrrole NH can be a site for substitution. The heterocyclic core is generally stable.The carboxylic acid is the primary site for diversification.

Synthesis Protocol: A Potential Route to 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Workflow for the Synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Synthetic Workflow Synthetic Pathway A Fluorinated Pyridine Precursor B Introduction of Pyrrole Ring A->B Multi-step sequence C 7-fluoro-1H-pyrrolo[2,3-c]pyridine B->C Cyclization D Carboxylation at C3 C->D e.g., Vilsmeier-Haack followed by oxidation E Target Molecule D->E Hydrolysis

Caption: A generalized workflow for the synthesis of the target molecule.

Step-by-Step Protocol (Hypothetical)

PART 1: Synthesis of the 7-fluoro-1H-pyrrolo[2,3-c]pyridine core

This part is based on general strategies for azaindole synthesis.[5][6]

  • Starting Material: A suitable fluorinated and amino-substituted picoline derivative would be the logical starting point.

  • Cyclization: A common method to form the pyrrole ring is through a palladium-catalyzed coupling reaction followed by a C-N cyclization.[5] For instance, a Sonogashira coupling of an iodo-substituted fluoropyridine with a protected alkyne, followed by deprotection and cyclization.

PART 2: Carboxylation at the 3-position

  • Vilsmeier-Haack Reaction: The 7-fluoro-1H-pyrrolo[2,3-c]pyridine core can be subjected to a Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the 3-position.

  • Oxidation: The resulting aldehyde can then be oxidized to the carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or silver (I) oxide.

  • Purification: The final product would be purified by crystallization or column chromatography. Standard analytical techniques such as NMR, mass spectrometry, and melting point determination would be used to confirm the structure and purity.[7]

Application in Drug Discovery: A Kinase Inhibitor Screening Campaign

The primary application of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in drug discovery is as a scaffold for the synthesis of potential kinase inhibitors.[8][9] The carboxylic acid is a key functional group for creating a library of amides, which can explore the chemical space around the core scaffold to identify potent and selective inhibitors.

Workflow for a Kinase Inhibitor Screening Campaign

Screening Workflow Kinase Inhibitor Screening Cascade A 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid B Amide Library Synthesis A->B Parallel Synthesis C Primary Kinase Screen (Single Concentration) B->C High-Throughput Screening D Hit Identification C->D Data Analysis E Dose-Response (IC50) Determination D->E Confirmatory Assays F Lead Compound(s) E->F Potency Ranking

Caption: A typical workflow for a kinase inhibitor screening campaign.

Protocol 1: Synthesis of an Amide Library

This protocol outlines a standard procedure for amide bond formation.

Reagents and Materials:

  • 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

  • A diverse set of primary and secondary amines

  • Coupling agents (e.g., HATU, HBTU)

  • An organic base (e.g., diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., dimethylformamide - DMF)

  • Reaction vials

  • Stir plate

Procedure:

  • In a reaction vial, dissolve 1 equivalent of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in anhydrous DMF.

  • Add 1.1 equivalents of the desired amine.

  • Add 1.2 equivalents of HATU and 2 equivalents of DIPEA.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the pure amide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This is a generalized protocol for a radiometric kinase assay to determine the inhibitory activity of the synthesized compounds.

Reagents and Materials:

  • Recombinant kinase of interest

  • Specific peptide or protein substrate for the kinase

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Synthesized amide compounds dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Add the test compounds at a single high concentration (e.g., 10 µM) to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a set period.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound relative to the DMSO control.

Compounds showing significant inhibition in this primary screen would be selected for further dose-response studies to determine their IC50 values.

Conclusion

7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid represents a promising, albeit underexplored, building block for the discovery of novel therapeutics, particularly kinase inhibitors. Its strategic incorporation of a fluorine atom and a versatile carboxylic acid handle on the privileged 6-azaindole scaffold provides a solid foundation for generating compound libraries with desirable drug-like properties. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of derivatives of this compound, paving the way for the identification of new lead candidates in various disease areas.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. Available from: [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (Year not specified). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. (2022). RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (Year not specified). RosDok. Available from: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2015). Chemical and Pharmaceutical Bulletin. Available from: [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. (2021). Journal of Medicinal Chemistry. Available from: [Link]

  • Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. (2023). Current Topics in Medicinal Chemistry. Available from: [Link]

Sources

Application

The Strategic Application of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid Derivatives in Modern Drug Discovery

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and its derivatives. We will...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and its derivatives. We will delve into the scientific rationale behind their use, particularly as kinase inhibitors, and provide detailed protocols for their synthesis and biological evaluation.

The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-pyrrolo[2,3-c]pyridine core, also known as 7-azaindole, is a bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its structure, featuring a fusion of a pyrrole and a pyridine ring, serves as a bioisostere of indole, offering unique physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial feature for interacting with biological targets, most notably the hinge region of protein kinases.[1] This has led to the classification of the 7-azaindole scaffold as a "privileged structure" in the design of kinase inhibitors.

The introduction of a fluorine atom at the 7-position and a carboxylic acid moiety at the 3-position of the 7-azaindole core further refines its potential as a pharmacophore. The 7-fluoro substitution can modulate the electronic properties of the ring system, potentially enhancing binding affinity and metabolic stability. The 3-carboxylic acid group provides a key functional handle for the synthesis of a diverse library of derivatives, such as amides and esters, allowing for fine-tuning of the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Application Note: Targeting Protein Kinases in Oncology

Rationale:

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Therefore, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology drug discovery.

Derivatives of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid are promising candidates for the development of novel kinase inhibitors. The 7-azaindole core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common strategy for achieving potent inhibition.[2] The 3-carboxamide or other derivatives can be designed to extend into and interact with specific pockets of the kinase active site, thereby conferring selectivity for the target kinase.

Key Signaling Pathway: PI3K/Akt/mTOR

One of the most frequently dysregulated signaling pathways in cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. This pathway is a central regulator of cell survival and proliferation, and its aberrant activation is implicated in a wide range of human cancers. Several 7-azaindole derivatives have been identified as potent inhibitors of PI3K, demonstrating the potential of this scaffold to target this critical oncogenic pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 7-Fluoro-7-azaindole-3- carboxylic acid derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 7-fluoro-7-azaindole-3-carboxylic acid derivative.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid derivatives. These protocols are intended to be adaptable to specific research needs.

Synthesis Protocol: Amide Derivative Synthesis

This protocol describes a general method for the synthesis of amide derivatives from 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

Synthesis_Workflow Start 7-Fluoro-1H-pyrrolo[2,3-c]pyridine- 3-carboxylic acid Activation Carboxylic Acid Activation (e.g., HATU, HOBt) Start->Activation Coupling Amide Coupling (Primary/Secondary Amine) Activation->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Product Amide Derivative Purification->Product

Caption: General workflow for the synthesis of amide derivatives.

Materials:

  • 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

  • Desired primary or secondary amine

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as DMF.

  • Activation: Add the coupling agents (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents) to the solution and stir for 15-30 minutes at room temperature. This step activates the carboxylic acid for amide bond formation.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation Protocols

This protocol outlines a general method for assessing the in vitro potency of a 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid derivative against a target protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (specific to the kinase)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Assay Plate Preparation: Add the assay buffer, substrate, and test compound at various concentrations to the wells of a microplate.

  • Enzyme Addition: Add the recombinant kinase to each well to initiate the reaction.

  • ATP Addition: Add ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence) that is inversely proportional to the kinase activity.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line(s) of interest

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ value (the concentration that causes 50% growth inhibition) from the dose-response curve.

This flow cytometry-based assay detects the externalization of phosphatidylserine (a marker of early apoptosis) and membrane permeability (a marker of late apoptosis/necrosis).[1]

Materials:

  • Cancer cell line(s)

  • Test compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its GI₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Data Presentation

The results of the biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Biological Activity of a Hypothetical 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxamide Derivative (Compound X)

AssayTarget/Cell LineResult (IC₅₀/GI₅₀ in µM)
Kinase InhibitionTarget Kinase Y0.05
Cell ProliferationCancer Cell Line A0.2
Cell ProliferationCancer Cell Line B0.5
Apoptosis InductionCancer Cell Line AInduces apoptosis at 0.2 µM

Conclusion

Derivatives of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. The strategic combination of the privileged 7-azaindole scaffold with a 7-fluoro substituent and a versatile 3-carboxylic acid handle provides a powerful platform for the design of potent and selective kinase inhibitors. The protocols outlined in this guide offer a solid foundation for the synthesis and comprehensive biological evaluation of these compounds, enabling researchers to explore their full therapeutic potential.

References

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]

  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • Guida, V., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1477. [Link]

  • Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(9), 963–968. [Link]

  • Google Patents. (n.d.). WO2003082289A1 - Process for the preparation of antiviral 7-azaindole derivatives.
  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

  • Janssen, M. H., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Journal of Medicinal Chemistry, 60(3), 1118–1130. [Link]

  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors.

Sources

Method

Application Notes &amp; Protocols: 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid as a Versatile Chemical Intermediate

Abstract This guide provides a comprehensive technical overview of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, a fluorinated 6-azaindole derivative of significant interest in medicinal chemistry. We will explor...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, a fluorinated 6-azaindole derivative of significant interest in medicinal chemistry. We will explore its role as a strategic building block, focusing on its application in amide bond formation—a cornerstone reaction in drug discovery. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and comparative data to effectively utilize this intermediate in the synthesis of complex molecular architectures, particularly in the domain of kinase inhibitors.

Introduction: The Strategic Value of a Fluorinated Azaindole

7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid belongs to the pyrrolopyridine class of heterocycles, specifically the 6-azaindole family. The azaindole scaffold is considered a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with purines and indoles, allowing it to serve as an effective mimic for these endogenous structures in various biological targets.[1] The core value of the azaindole nucleus, particularly the 7-azaindole isomer, lies in its ability to form key hydrogen bond interactions with the hinge region of protein kinases, a critical family of enzymes implicated in numerous cancers and inflammatory diseases.[2][3]

The subject of this guide incorporates two additional, strategically important chemical features:

  • A Carboxylic Acid at the 3-position: This functional group is the primary reactive handle for synthetic elaboration. It is ideally positioned for derivatization, most commonly through amide bond formation, enabling the covalent linkage of the azaindole core to other molecular fragments. Amide coupling is one of the most frequently used reactions in drug discovery, allowing for the systematic exploration of a target's chemical space.[4]

  • A Fluorine Atom at the 7-position: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties. Fluorination can enhance metabolic stability, improve membrane permeability, and alter pKa, which can translate to improved potency and pharmacokinetic profiles.[2]

This unique combination of a kinase-hinge-binding scaffold, a versatile reactive handle, and a property-modulating fluorine atom makes 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid a high-value intermediate for constructing novel therapeutic agents.[5][6]

Physicochemical & Spectroscopic Profile

A thorough understanding of the intermediate's properties is fundamental to its successful application.

PropertyValueSource / Note
IUPAC Name 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid---
Synonyms 7-Fluoro-6-azaindole-3-carboxylic acid[7]
Molecular Formula C₈H₅FN₂O₂[7]
Molecular Weight 180.14 g/mol [7]
CAS Number Not explicitly found; derivative of 1H-pyrrolo[2,3-c]pyridine---
Physical Form Expected to be a solid at room temperature.Based on related compounds
Solubility Expected to be slightly soluble in water, with better solubility in polar organic solvents like DMF, DMSO.Based on parent compounds

Expected Spectroscopic Characteristics:

  • ¹H NMR: Protons on the aromatic rings will appear in the aromatic region (typically δ 7.0-9.0 ppm). The pyrrole N-H proton signal will be present, and its chemical shift may vary depending on the solvent. The carboxylic acid proton will be a broad singlet, often at a high chemical shift (δ >10 ppm).

  • ¹³C NMR: Signals for the aromatic carbons of the fused ring system will be observed, with the carbon attached to the fluorine atom showing a characteristic large C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear downfield (typically δ >160 ppm).

  • IR Spectroscopy: Characteristic peaks will include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), N-H stretching (~3200-3400 cm⁻¹), and C-F stretching (~1000-1100 cm⁻¹).[8][9]

  • Mass Spectrometry: The molecular ion peak (M+) and/or protonated molecular ion peak ([M+H]+) should be observed at m/z values corresponding to the molecular weight.

Core Application: Amide Bond Formation Protocols

The primary utility of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is as a substrate for amide coupling reactions. This process involves the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.

General Workflow for Amide Coupling

The fundamental transformation follows a two-stage process: activation followed by nucleophilic substitution. The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and potential for side reactions.

G cluster_inputs Reactants Reactants Activation Carboxylic Acid Activation Reactants->Activation In anhydrous solvent (e.g., DMF, DCM) Reaction Nucleophilic Attack by Amine Activation->Reaction Product Amide Product Reaction->Product Workup Aqueous Workup & Purification Product->Workup CarboxylicAcid 7-Fluoro-1H-pyrrolo[2,3-c] pyridine-3-carboxylic acid Amine Primary or Secondary Amine (R-NH₂) Reagent Coupling Reagent + Additive/Base

General workflow for the amide coupling reaction.
Comparative Overview of Common Coupling Methods

Selecting the appropriate coupling reagent is a critical decision. Below is a comparison of three robust methods, each with distinct advantages.

Reagent SystemClassKey AdvantagesCommon DrawbacksBest For
EDC / HOBt CarbodiimideWater-soluble byproducts (easy removal).[10] Good for both solution and solid-phase synthesis.Can be slower; risk of racemization with chiral amines (HOBt mitigates this).Standard, straightforward couplings; aqueous reactions.
HATU / DIPEA Uronium/Aminium SaltVery fast and highly efficient.[10] Excellent for sterically hindered amines and acids. Low rate of racemization.Byproducts can be difficult to remove. More expensive than EDC.Difficult or low-yielding couplings; acid-sensitive substrates.
PyBOP / DIPEA Phosphonium SaltHigh efficiency, similar to HATU. Good for peptide synthesis.Can be sensitive to moisture. Generates phosphine oxide byproducts.When HATU is not suitable; peptide synthesis applications.

Protocol 1: Standard Coupling using EDC/HOBt

This method is a reliable workhorse for many standard amide couplings due to its cost-effectiveness and the ease of removing the urea byproduct.

Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11] However, this intermediate can rearrange. HOBt (Hydroxybenzotriazole) is added as an additive to trap the O-acylisourea, forming an HOBt-ester. This new active ester is more stable, less prone to side reactions, and reacts cleanly with the amine to form the desired amide.[4]

Materials:

  • 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of ~0.1 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution.

  • Add EDC·HCl (1.5 eq) portion-wise over 5 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (1x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted amine, excess acid, and coupling byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for challenging substrates, such as those that are sterically hindered or electronically deactivated, where EDC/HOBt may provide low yields.

Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive activated ester. The presence of the deprotonated triazole ring makes it an excellent leaving group, leading to very rapid and efficient acylation of the amine.[10] DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated.

Materials:

  • 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • 5% aq. LiCl solution, Brine

Step-by-Step Procedure:

  • In a flask under an inert atmosphere, dissolve 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial for forming the active ester.

  • Add the amine (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of DMF.

  • Stir at room temperature for 2-4 hours. The reaction is typically much faster than with EDC.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with 5% aqueous LiCl (2-3x) to efficiently remove DMF.

    • Wash the organic layer with brine (1x).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography.

G Start Dissolve Carboxylic Acid in Anhydrous DMF Preactivate Add HATU & DIPEA (Stir 15 min @ RT) Start->Preactivate AddAmine Add Amine Substrate Preactivate->AddAmine Forms activated ester React Stir 2-4 hours @ RT AddAmine->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup (EtOAc, LiCl wash) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Pure Amide Product Purify->End

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Application

Analytical Methods and Protocols for 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Executive Summary & Physicochemical Profiling 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS: 1067193-35-4) is a highly specialized fluorinated 6-azaindole building block. Pyrrolo[2,3-c]pyridine scaffolds are...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS: 1067193-35-4) is a highly specialized fluorinated 6-azaindole building block. Pyrrolo[2,3-c]pyridine scaffolds are increasingly critical in modern drug discovery, frequently serving as core pharmacophores in the development of potent kinase and LSD1 inhibitors due to their unique hydrogen-bonding capabilities[1].

Analytical Rationale (The "Why"): Developing robust analytical methods for this molecule requires navigating its complex amphoteric nature. The structure contains three competing functional groups:

  • A basic pyridine nitrogen (within the 6-azaindole core) with an estimated pKa of ~4.0–4.5.

  • An acidic carboxylic acid group at the C3 position with an estimated pKa of ~3.5.

  • A highly electronegative fluorine atom at C7, which exerts a strong inductive electron-withdrawing effect, slightly suppressing the basicity of the adjacent pyridine nitrogen.

At near-neutral pH (pH 5–7), the molecule exists predominantly as a zwitterion. In reversed-phase liquid chromatography (RP-HPLC), zwitterions are notorious for exhibiting poor retention, severe peak tailing, and split peaks due to dynamic equilibrium between protonation states on the stationary phase[2]. Therefore, the analytical strategy must force the molecule into a single, stable ionization state to ensure reproducible chromatography and mass spectrometry.

Workflow Start 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid Profile Physicochemical Profiling (Amphoteric Zwitterion) Start->Profile HPLC RP-HPLC-UV Analysis (Purity & Impurities) Profile->HPLC MS LC-MS/MS & NMR (Structural Elucidation) Profile->MS Action1 Use 0.1% FA Mobile Phase (Locks Cationic State) HPLC->Action1 Action2 Monitor -44 Da (CO2 loss) & 19F NMR Shifts MS->Action2

Fig 1. Analytical decision workflow driven by the amphoteric nature of the azaindole carboxylic acid.

Chromatographic Analysis: Reversed-Phase HPLC-UV

To achieve sharp, symmetrical peaks, the mobile phase pH must be maintained at least 1.5 units below the pKa of the carboxylic acid. By utilizing 0.1% Formic Acid (pH ~2.7), both the carboxylic acid (neutralized) and the pyridine nitrogen (protonated) are locked into a single cationic state[2].

Table 1: Optimized HPLC-UV Parameters
ParameterSpecificationRationale
Column Superficially Porous C18 (e.g., 100 x 4.6 mm, 2.7 µm)Provides high efficiency for small polar heterocycles.
Mobile Phase A Water + 0.1% Formic Acid (FA)Lowers pH to ~2.7, suppressing zwitterion formation.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (FA)MS-compatible organic modifier.
Gradient 0-2 min: 5% B 2-10 min: 5% 60% B 10-12 min: 60% 95% BStarts highly aqueous to retain the polar protonated core.
Flow Rate 1.0 mL/minOptimal for 4.6 mm ID columns.
Detection UV at 254 nm and 280 nm280 nm is highly specific for the azaindole chromophore.
Protocol 1: Self-Validating Impurity Profiling
  • System Suitability Preparation: Prepare a resolution mixture containing the target analyte and a known related substance (e.g., 6-azaindole) at 0.1 mg/mL in the initial mobile phase. This self-validates column performance and peak resolution.

  • Sample Preparation: Accurately weigh 10 mg of the compound. Dissolve in 10 mL of Methanol/Water (50:50, v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Equilibration: Flush the C18 column with Mobile Phase A and B at initial gradient conditions (5% B) for at least 15 column volumes to ensure complete protonation of the stationary phase silanols.

  • Execution: Inject 5 µL of the blank (diluent) to verify zero carryover, followed by the System Suitability standard to confirm a resolution factor ( Rs​ ) > 2.0, and finally inject the sample sequence.

Structural Elucidation: LC-MS/MS

Mass spectrometry is essential for confirming exact mass and structural connectivity. While carboxylic acids are highly amenable to negative electrospray ionization (ESI-), the basic azaindole core readily accepts protons in positive mode (ESI+), making ESI+ the preferred mode for comprehensive fragmentation analysis.

Fragmentation Causality

In ESI+ mode, the precursor ion [M+H]+ is observed at m/z 181.0. The primary fragmentation pathway for azaindole-3-carboxylic acids under collision-induced dissociation (CID) is the neutral loss of carbon dioxide (-44 Da), yielding a highly stable fragment at m/z 137.0[3]. A secondary, higher-energy fragmentation involves the loss of hydrogen fluoride (HF, -20 Da) from the fluorinated azaindole core, yielding m/z 117.0.

Fragmentation M1 Precursor Ion [M+H]+ m/z 181.0 M2 Primary Fragment [M+H-CO2]+ m/z 137.0 M1->M2 - CO2 (-44 Da) M3 Secondary Fragment [M+H-CO2-HF]+ m/z 117.0 M2->M3 - HF (-20 Da)

Fig 2. Primary ESI+ collision-induced dissociation (CID) fragmentation pathway of the target molecule.

Table 2: LC-MS/MS MRM Transitions (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
181.0137.015 - 20 [M+H−CO2​]+ (Loss of carboxylic acid)
181.0117.030 - 35 [M+H−CO2​−HF]+ (Loss of CO2​ and Fluorine)
Protocol 2: MS/MS Tuning and Acquisition
  • Tuning: Infuse a 1 µg/mL solution of the analyte (in 50:50 Acetonitrile:Water with 0.1% FA) directly into the ESI source at 10 µL/min.

  • Optimization: Optimize the declustering potential (DP) to maximize the intact [M+H]+ precursor at m/z 181.0. Ramp the collision energy (CE) from 10 to 40 eV to identify the optimal CE for the m/z 137.0 and 117.0 product ions.

  • Acquisition: Run the LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode, dwelling for 50 ms per transition to ensure adequate data points across the chromatographic peak.

Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

Nuclear Magnetic Resonance (NMR) provides orthogonal confirmation of the molecular structure. The presence of the fluorine atom at C7 serves as a powerful diagnostic handle in both 19 F and 13 C NMR[4].

Solvent Selection Causality: Due to strong intermolecular hydrogen bonding (carboxylic acid dimers) and the polarity of the zwitterionic core, the compound exhibits limited solubility in standard chlorinated solvents like CDCl3​ . Dimethyl sulfoxide-d6 (DMSO- d6​ ) is the mandatory solvent, as its strong hydrogen-bond accepting nature disrupts acid dimers and fully solvates the polar molecule.

Table 3: Expected NMR Parameters (DMSO- d6​ )
NucleusExpected Shift / SplittingDiagnostic Value
1 H NMR ~12.5 ppm (br s, 1H, COOH) ~12.0 ppm (br s, 1H, NH)Confirms the presence of both acidic protons. Broadening is typical due to exchange in DMSO.
19 F NMR ~ -70.0 to -75.0 ppm (d or m)Referenced to CFCl3​ . Confirms the presence of the fluorine atom on the aromatic ring[4].
13 C NMR ~ 145 - 155 ppm (d, 1JC−F​≈230−240 Hz)The massive one-bond carbon-fluorine coupling constant definitively maps the C7 carbon.
Protocol 3: NMR Acquisition
  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Filter through a glass wool plug into a 5 mm NMR tube to remove any insoluble particulates.

  • Acquisition: Acquire 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz) spectra. Use a relaxation delay (d1) of at least 2 seconds for 1 H to ensure accurate integration of the aromatic protons.

  • Validation: Check the 19 F spectrum for a single sharp signal around -70 ppm. Multiple signals in the 19 F spectrum immediately indicate the presence of fluorinated organic impurities or regioisomers, serving as a rapid, self-validating purity check.

References

  • Source: nih.
  • A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs.
  • Source: ncsu.
  • Source: acs.

Sources

Method

Application Note: Utilizing 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid in Alzheimer’s Disease Therapeutics and Diagnostics

Executive Summary The development of disease-modifying therapies and high-resolution diagnostic tracers for Alzheimer’s disease (AD) relies heavily on privileged chemical scaffolds. 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of disease-modifying therapies and high-resolution diagnostic tracers for Alzheimer’s disease (AD) relies heavily on privileged chemical scaffolds. 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS: 1067193-35-4) is a highly specialized 6-azaindole building block that serves a dual purpose in modern neuropharmacology. It is utilized both as a precursor for central nervous system (CNS)-penetrant kinase inhibitors targeting tau hyperphosphorylation (e.g., GSK-3β and DYRK1A) and as a core pharmacophore for tau-specific Positron Emission Tomography (PET) imaging agents [1, 2].

This application note provides researchers and drug development professionals with the mechanistic rationale, quantitative benchmarks, and self-validating experimental protocols required to deploy this building block effectively in AD research.

Mechanistic Rationale: The Tripartite Advantage

The utility of this specific molecule is driven by the synergistic effects of its three structural features:

  • The 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) Core: Acting as a bioisostere for both indole and the purine ring of ATP, the 6-azaindole core is a classic kinase hinge-binding motif. It forms critical bidentate donor-acceptor hydrogen bonds with the peptide backbone of the kinase hinge region (e.g., Leu132 in GSK-3β). Furthermore, its planar, aromatic nature allows it to intercalate into the β-sheet structures of aggregated tau proteins [3].

  • The 7-Fluoro Substitution: The addition of a fluorine atom at the C7 position exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the adjacent N1-H, significantly strengthening its hydrogen bond donation to the kinase hinge. Physiologically, the fluorine atom blocks cytochrome P450-mediated oxidative metabolism at the electron-rich C7 position, prolonging the in vivo half-life. It also increases lipophilicity, which is critical for traversing the Blood-Brain Barrier (BBB) [4].

  • The 3-Carboxylic Acid Vector: The carboxylic acid at the C3 position points directly toward the solvent-exposed region of the kinase ATP-binding pocket. It serves as an ideal electrophilic handle for rapid structure-activity relationship (SAR) expansion via amide coupling, allowing researchers to append solubilizing groups or selectivity-driving moieties without disrupting the core hinge interaction.

Workflow A 7-Fluoro-Azaindole Core (Cpd 1) B Amide Coupling (HATU/DIPEA) A->B Diversification C Kinase Screening (GSK-3β / DYRK1A) B->C Therapeutics D Tau Binding Assay (Post-mortem AD) B->D Diagnostics E Lead Candidate Selection C->E IC50 < 50nM D->E Kd < 5nM

Fig 1. Drug discovery workflow utilizing the 7-fluoro-azaindole scaffold for AD therapeutics.

Dual Application in Alzheimer's Disease

Therapeutic Application: Kinase Inhibition (GSK-3β & DYRK1A)

Hyperphosphorylation of the microtubule-associated protein tau leads to the formation of neurofibrillary tangles (NFTs), a hallmark of AD. GSK-3β and DYRK1A are two primary kinases responsible for this pathological phosphorylation[2]. Derivatives of 7-fluoro-1H-pyrrolo[2,3-c]pyridine act as ATP-competitive inhibitors, effectively halting the progression of tau pathology.

Diagnostic Application: Tau PET Tracers

Because the azaindole core binds with high affinity to the β-pleated sheets of NFTs, derivatives of this compound (such as fluorinated analogs of IPPI or INFT) are utilized as PET radiotracers [4]. The 7-fluoro position can either serve as a cold standard during assay validation or be directly substituted with an 18F isotope via late-stage radiofluorination.

Pathway Kinase GSK-3β / DYRK1A (Overactive in AD) pTau Hyperphosphorylated Tau (p-Tau) Kinase->pTau Catalyzes Tau Native Tau Protein Tau->pTau Phosphorylation NFT Neurofibrillary Tangles (NFTs) pTau->NFT Aggregation Inhibitor 7-Fluoro-Azaindole Derivatives Inhibitor->Kinase ATP-competitive Inhibition Inhibitor->NFT Direct PET Tracer Binding

Fig 2. Dual mechanism of 7-fluoro-azaindoles in inhibiting kinases and imaging Tau aggregates.

Quantitative Benchmarks for Lead Optimization

When generating libraries from 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, the following quantitative parameters represent the target profiles required for successful CNS drug and tracer development.

ParameterTarget / AssayTypical Value RangeSignificance in AD Drug Development
IC 50​ (Inhibition) GSK-3β Kinase Assay10 – 150 nMPotent prevention of tau hyperphosphorylation without off-target toxicity.
IC 50​ (Inhibition) DYRK1A Kinase Assay1 – 50 nMHigh affinity for the Down Syndrome/AD-related kinase.
K d​ (Binding Affinity) Aggregated Tau (AD Brain)0.5 – 15 nMEssential for high-contrast PET imaging of NFTs over background.
cLogP Physicochemical Profiling2.5 – 3.5Optimal range for passive BBB diffusion while avoiding non-specific lipid binding.
In vitro T 1/2​ Human Liver Microsomes> 60 minutesThe 7-fluoro substitution prevents rapid CYP-mediated clearance.

Experimental Protocols

Protocol A: Synthesis of Target Libraries via Amide Coupling

Causality: The electron-withdrawing nature of the 6-azaindole ring and the 7-fluoro group deactivates the 3-carboxylic acid, making standard carbodiimide coupling (e.g., EDC/NHS) inefficient. HATU is required to generate a highly reactive 7-aza-HOBt ester intermediate, ensuring complete conversion.

Step-by-Step Methodology:

  • Activation: Dissolve 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Stirring: Stir the mixture at room temperature for 15 minutes to allow the active ester to form. The solution will typically turn a pale yellow.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) dropwise.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+=181.1 ) and the appearance of the product mass validates successful coupling. If unreacted acid remains after 2 hours, check the amine for moisture, which hydrolyzes the active ester.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc ( 3×10 mL), wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Causality: The ADP-Glo assay is utilized because it measures kinase activity by quantifying the ADP produced during the reaction, making it universally applicable to both GSK-3β and DYRK1A without requiring specialized fluorescent substrates.

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well white microplate. Dilute the synthesized 7-fluoro-azaindole derivatives in DMSO to create a 10-point dose-response curve (ranging from 10 μ M to 0.5 nM).

  • Enzyme Reaction: Add 5 μ L of kinase buffer containing 10 ng of recombinant human GSK-3β or DYRK1A to each well. Add 1 μ L of the compound dilution. Incubate for 15 minutes at room temperature to allow pre-binding to the hinge region.

  • Initiation: Add 4 μ L of ATP/Substrate mix (e.g., 10 μ M ATP and 0.2 μ g/ μ L GS-2 peptide for GSK-3β). Incubate for 60 minutes at 30°C.

  • Detection: Add 10 μ L of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 min). Then, add 20 μ L of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin (incubate 30 min).

  • Readout & Self-Validation: Measure luminescence. Validation Control: Always include Staurosporine as a universal positive control and calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

Protocol C: Autoradiography for Tau Binding (Diagnostic Application)

Causality: Synthetic tau fibrils do not perfectly recapitulate the complex post-translational modifications and 3D conformations of human NFTs. Therefore, post-mortem AD brain tissue is mandatory to validate the physiological binding affinity of the tracer.

Step-by-Step Methodology:

  • Tissue Preparation: Obtain 10 μ m thick frozen sections of human post-mortem AD brain (e.g., temporal cortex) and cognitively normal age-matched controls. Thaw-mount onto glass slides.

  • Pre-incubation: Wash slides in assay buffer (50 mM Tris-HCl, pH 7.4) for 15 minutes to remove endogenous ligands.

  • Radioligand Incubation: Incubate the sections with 0.1 nM of the 18F or 125I -labeled 7-fluoro-azaindole derivative in assay buffer for 60 minutes at room temperature.

  • Non-Specific Binding (Self-Validation): For adjacent tissue slices, co-incubate the radioligand with 1 μ M of a known cold tau binder (e.g., MK-6240). The difference in signal between the total binding slice and the cold-competed slice represents the specific binding to NFTs.

  • Washing & Imaging: Wash slides sequentially in cold buffer ( 2×5 min), dip in cold distilled water, and dry under a stream of cool air. Expose to a phosphor imaging plate for 12–24 hours and scan using a high-resolution autoradiography system.

References

  • Voloshchuk, V. V.; Ivonin, S. P. (2024). "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. Available at:[Link]

  • Boni, J., et al. (2024). "Towards Imaging Tau Hyperphosphorylation: Is DYRK1A a Potential Target for Imaging Hyperphosphorylation of Tau? Molecular Modeling Assessment and Synthesis of [125I]Radioiodinated DYRK1A Inhibitor." Molecules, 29(5), 1081. Available at:[Link]

  • Lauretti, E., et al. (2020). "Glycogen synthase kinase-3 signaling in Alzheimer's disease." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1867(5), 118664. Available at:[Link]

  • Fakhari, A., et al. (2023). "[125I]INFT: Synthesis and Evaluation of a New Imaging Agent for Tau Protein in Post-Mortem Human Alzheimer's Disease Brain." International Journal of Molecular Sciences, 24(14), 11612. Available at:[Link]

Application

Application Notes and Protocols for 7-Azaindole Derivatives in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Promise of 7-Azaindole Scaffolds in Oncology The 7-azaindole (pyrrolo[2,3-b]pyridine) core has...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Promise of 7-Azaindole Scaffolds in Oncology

The 7-azaindole (pyrrolo[2,3-b]pyridine) core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of novel kinase inhibitors for cancer therapy.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as proliferation, differentiation, and survival.[1] Their deregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 7-azaindole structure is particularly adept at targeting the ATP-binding site of kinases. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, allowing for a bidentate hydrogen bond interaction with the kinase hinge region.[1] This strong binding affinity forms the basis for the development of potent and selective kinase inhibitors.

This document provides a comprehensive guide for researchers investigating the anti-cancer properties of 7-azaindole derivatives, using a representative compound, 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid , as a model. While specific data for this exact molecule is not yet extensively published, the protocols and principles outlined here are broadly applicable to the evaluation of novel 7-azaindole-based compounds in cancer cell lines. We will delve into the underlying scientific principles of the experimental designs, provide detailed step-by-step protocols, and offer insights into data interpretation.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Derivatives of the 7-azaindole scaffold have been shown to inhibit a variety of kinases involved in tumorigenesis and angiogenesis.[2] The specific kinase targets can be modified through substitutions on the azaindole ring.[1] Key signaling pathways frequently modulated by this class of compounds include:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[3] Dysregulation of this pathway is one of the most common molecular abnormalities in human cancers.

  • RAS/MAPK/ERK Pathway: This cascade transduces signals from cell surface receptors to regulate gene expression and prevent apoptosis.

  • Receptor Tyrosine Kinases (RTKs): This family includes targets like Fibroblast Growth Factor Receptors (FGFRs), which, when abnormally activated, can drive tumor growth and angiogenesis.[4][5]

The inhibition of these pathways by a 7-azaindole derivative can lead to a reduction in cancer cell proliferation, induction of apoptosis, and an inhibition of tumor angiogenesis.

Visualizing the Mechanism and Workflow

To better understand the proposed mechanism of action and the experimental approach to its validation, the following diagrams are provided.

Signaling_Pathway Compound 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid RTK Receptor Tyrosine Kinase (e.g., FGFR) Compound->RTK Inhibits PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed mechanism of action for a 7-azaindole derivative.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Viability_Assay Cell Viability Assay (MTT/CCK-8) Cell_Culture->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Western_Blot Western Blot Analysis (Target Engagement) IC50->Western_Blot Apoptosis_Assay Apoptosis Assay (Flow Cytometry) IC50->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis End Conclusion Data_Analysis->End

Caption: General experimental workflow for evaluating a novel kinase inhibitor.

Experimental Protocols

The following protocols are designed to be robust and provide a solid framework for the initial characterization of a novel 7-azaindole derivative in cancer cell lines.

Protocol 1: Cell Culture and Maintenance

Scientific Rationale: The choice of cell lines is critical and should be guided by the hypothesized kinase targets of the compound. For a broad initial screening, it is advisable to use a panel of cell lines from different cancer types (e.g., lung, breast, colon).

Materials:

  • Selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HT-29 colon adenocarcinoma)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other consumables

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency to ensure they are in the logarithmic growth phase for experiments.[6]

Protocol 2: Cell Viability Assay (MTT Assay)

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of the compound and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (or other test compound)

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.[6]

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate overnight.[7]

  • Perform serial dilutions of the compound stock in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 3: Western Blot Analysis for Target Engagement

Scientific Rationale: Western blotting is used to detect specific proteins in a sample and is crucial for confirming that the compound is engaging its intended target kinase. This is typically assessed by measuring the phosphorylation status of the target kinase and its downstream substrates. A reduction in phosphorylation indicates successful inhibition.

Materials:

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[7]

  • Determine the protein concentration of each lysate using a BCA assay.[7]

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[7]

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 4: Apoptosis Assay by Flow Cytometry

Scientific Rationale: To determine if the observed decrease in cell viability is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at IC50 concentrations for 24-48 hours.[7]

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cells according to the manufacturer's protocol and incubate in the dark.

  • Analyze the samples on a flow cytometer within one hour of staining.[7]

  • Use unstained, Annexin V only, and PI only stained cells as controls for setting up compensation and gates.

  • Acquire data for at least 10,000 events per sample and analyze the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

Quantitative data should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: Hypothetical Anti-proliferative Activity of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM) after 72h
A549Lung Carcinoma8.52
NCI-H1299Lung Carcinoma6.23
MCF-7Breast Adenocarcinoma7.33
SGC-7901Gastric Adenocarcinoma15.4
HeLaCervical Cancer12.1
HT-29Colorectal Adenocarcinoma9.8

Data are presented as the mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust starting point for the in vitro characterization of novel 7-azaindole derivatives like 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid as potential anti-cancer agents. By systematically evaluating the compound's effect on cell viability, its ability to engage and inhibit specific kinase signaling pathways, and its capacity to induce apoptosis, researchers can build a comprehensive profile of its therapeutic potential.

Further investigations could include kinase profiling assays to determine the selectivity of the compound against a broader panel of kinases, in vivo studies in animal models to assess efficacy and safety, and structure-activity relationship (SAR) studies to optimize the lead compound.[8][9] The versatile nature of the 7-azaindole scaffold continues to offer exciting opportunities for the development of next-generation targeted cancer therapies.[2][10]

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. [Link]

  • Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. PubMed. [Link]

  • 7H‐pyrrolo[2,3‐d]pyrimidine or 1H‐pyrrolo[2,3‐b]pyridine are found in approved or experimental drugs. ResearchGate. [Link]

  • Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. ResearchGate. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Welcome to the technical support resource for the synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve yields. Our approach is rooted in established chemical principles and field-proven insights.

Overview of Synthetic Strategy

The synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, a 6-azaindole derivative, presents unique challenges due to the electronic nature of the pyridine ring and the specific substitution pattern. A robust synthetic approach often involves a multi-step sequence, beginning with the construction of the core heterocyclic scaffold followed by functionalization.

Below is a generalized workflow that forms the basis for our troubleshooting guide. The key steps typically include the formation of a substituted aminopyridine, cyclization to form the pyrrolo[2,3-c]pyridine core, and subsequent introduction of the carboxylic acid moiety at the C3 position.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: C3-Functionalization A Fluorinated Pyridine Starting Material (e.g., 2,4-dichloro-3-fluoropyridine) B Step 1: Nucleophilic Substitution (e.g., Amination) A->B Introduce Nitrogen Moiety C Step 2: Cyclization to form Pyrrolo[2,3-c]pyridine Core B->C e.g., Larock or Fischer Indole Synthesis Variant D 7-fluoro-1H-pyrrolo[2,3-c]pyridine C->D Intermediate Product E Step 3: C3-Formylation or Acylation (e.g., Vilsmeier-Haack) D->E Introduce C3 Handle F Step 4: Oxidation to Carboxylic Acid E->F e.g., KMnO4, Ag2O G 7-fluoro-1H-pyrrolo[2,3-c]pyridine -3-carboxylic acid F->G Final Product

Caption: Generalized synthetic workflow for the target molecule.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Pyrrolo[2,3-c]pyridine Core Synthesis

Question 1: My cyclization reaction to form the 7-fluoro-pyrrolo[2,3-c]pyridine core is giving very low yields. What are the common causes and how can I fix it?

Answer: Low yields in azaindole synthesis are a frequent challenge, often stemming from the electron-deficient nature of the pyridine ring, which can deactivate it towards traditional indole synthesis conditions.[1]

Troubleshooting Steps:

  • Choice of Base and Solvent: The base is critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are often required to deprotonate the precursors for cyclization.[2][3] However, these strong bases can also promote side reactions like dimerization of picoline-derived starting materials.[3]

    • Insight: Experiment with a mixed-base system (e.g., KN(SiMe3)2 and LiN(SiMe3)2) which has been shown to control chemoselectivity in similar syntheses.[2] The counterion (Li+ vs. K+) can significantly influence the reaction pathway.

    • Solvent Considerations: Aprotic solvents like THF, dioxane, or diisopropyl ether are standard. The use of a co-solvent like t-BuOH has been shown to improve yields in some palladium-catalyzed cascade reactions for azaindole synthesis.[1]

  • Reaction Temperature: Many cyclization procedures for azaindoles require precise temperature control. Some lithiation steps must be performed at very low temperatures (e.g., -78 °C) to prevent side reactions, followed by warming to facilitate the cyclization.[4] Conversely, some cascade or coupling reactions may require elevated temperatures (e.g., 100-150 °C).[5][6]

    • Protocol: We recommend careful monitoring of the temperature profile. Quench small aliquots of the reaction at different time points and temperatures to identify the optimal conditions and check for decomposition.

  • Alternative Synthetic Routes: If a traditional cyclization (e.g., Fischer, Bartoli) is failing, consider a palladium-catalyzed cascade reaction. A strategy involving the C-N cross-coupling of an aminopyridine with a suitable vinyl halide, followed by an intramolecular Heck reaction, can be a powerful alternative for building the pyrrole ring.[1]

G Start Low Yield in Cyclization Step Base Is the base appropriate and optimized? Start->Base Temp Is the temperature profile optimal? Base->Temp No Sol_Base Action: Screen different bases (LDA, NaHMDS) and consider mixed-base systems. Ref: Xu et al. [4] Base->Sol_Base Yes Route Is the chosen synthetic route viable? Temp->Route No Sol_Temp Action: Run small-scale trials at various temperatures (-78°C to reflux). Monitor by TLC/LCMS. Ref: Dobson et al. [5] Temp->Sol_Temp Yes Sol_Route Action: Consider a Pd-catalyzed cascade (e.g., C-N coupling/Heck). Ref: D’Souza et al. [15] Route->Sol_Route No Success Yield Improved Sol_Base->Success Sol_Temp->Success Sol_Route->Success

Sources

Optimization

Technical Support Center: Purification of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing the notorious purification bottlenecks associated with azaindole carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing the notorious purification bottlenecks associated with azaindole carboxylic acid derivatives.

Purifying 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (a 7-fluoro-6-azaindole derivative) presents a unique physicochemical challenge. The molecule is amphoteric, possessing a basic pyridine nitrogen, a weakly acidic pyrrole NH, and an acidic carboxylic acid. Furthermore, the strongly electron-withdrawing 7-fluoro substituent drastically lowers the pKa of the adjacent pyridine nitrogen via inductive effects, compressing the molecule's zwitterionic range and promoting the formation of highly insoluble hydrogen-bonded aggregates.

Below, we provide field-proven troubleshooting guides, causality-driven FAQs, and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting FAQs

FAQ 1: Solubility & Sample Preparation

Q: Why is my crude material forming an insoluble "brick" in standard organic solvents (DCM, EtOAc) and neutral water?

A: At near-neutral pH, this molecule exists predominantly as a zwitterion (deprotonated carboxylate, protonated pyridine nitrogen). Furthermore, azaindole derivatives are notorious for forming extremely robust intermolecular hydrogen-bonded networks—specifically, carboxylic acid dimers and pyrrole-NH to pyridine-N bonds. As demonstrated by, these dimers resist solvation in non-polar and moderately polar environments.

The Fix: You must chemically disrupt the hydrogen-bonding network prior to chromatography.

  • For Organic Loading: Dissolve the crude mixture in pure DMSO or DMF.

  • For Aqueous Loading: Shift the pH at least 2 units away from the molecule's isoelectric point (pI ~3.5). Add 1–2 equivalents of a volatile base (e.g., Diethylamine or NH4​OH ) to fully deprotonate the carboxylic acid, converting the aggregate into a highly soluble anionic monomer.

FAQ 2: Chromatographic Peak Tailing & Retention

Q: I am using a standard C18 reversed-phase column with 0.1% Formic Acid, but the compound elutes near the void volume with severe tailing. How can I improve retention and peak shape?

A: At the acidic pH of 0.1% Formic Acid (pH ~2.7), the carboxylic acid is mostly neutral, but the pyridine nitrogen is fully protonated. The molecule acts as a highly polar cation. Small cations exhibit poor retention on standard hydrophobic C18 phases and tail heavily due to secondary ion-exchange interactions with residual, unendcapped silanols on the silica backbone.

The Fix:

  • Primary Recommendation (HILIC): Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). A zwitterionic stationary phase (e.g., ZIC-HILIC) is ideal for amphoteric azaindoles. The orthogonal retention mechanism relies on polar partitioning into a stagnant water layer, which strongly retains and resolves zwitterionic forms without silanol interference [2].

  • Alternative (Ion-Pairing RP): If you must use Reversed-Phase, switch your mobile phase modifier from Formic Acid to 0.1% Trifluoroacetic Acid (TFA) . TFA acts as a hydrophobic ion-pairing agent, masking the cationic pyridine nitrogen to increase lipophilicity and shield against silanol interactions.

FAQ 3: Product Recovery & Degradation

Q: During the concentration of my HPLC fractions, my product mass decreases, and a new peak corresponding to [M-44] appears on the LC-MS. What is happening?

A: You are observing protodecarboxylation. Indole-3-carboxylic acids and azaindole-3-carboxylic acids are highly susceptible to losing CO2​ (mass -44 Da). This degradation pathway is an electrophilic substitution mechanism that is drastically accelerated by heat and the presence of strong acids (such as concentrated TFA during solvent evaporation) [3].

The Fix: Never exceed 35 °C in your rotary evaporator water bath. Better yet, bypass heat entirely: freeze your pooled fractions in a dry ice/acetone bath and lyophilize (freeze-dry) them directly to obtain the pure powder.

Part 2: Visual Workflows & Speciation

Speciation A Low pH (< 2.5) Cationic Form (Soluble in polar organics/water) B Neutral pH (3.5 - 5.5) Zwitterionic Form (Highly Insoluble Aggregates) A->B Neutralize B->A Add Strong Acid (e.g., TFA, HCl) C High pH (> 7.5) Anionic Form (Soluble in aqueous buffers) B->C Add Base (e.g., NH4OH) C->B Neutralize

pH-dependent speciation and solubility states of 7-fluoro-6-azaindole-3-carboxylic acid.

Workflow Start Crude 7-Fluoro-6-azaindole- 3-carboxylic acid Solubility Assess Solubility Start->Solubility Prep Sample Prep: Dissolve in DMSO or basic aq. buffer Solubility->Prep Poor solubility at neutral pH Chromatography Chromatographic Separation Prep->Chromatography HILIC ZIC-HILIC (Buffer: NH4OAc pH 5.8) Chromatography->HILIC High polarity/Early elution RP Reversed-Phase C18 (Buffer: 0.1% TFA) Chromatography->RP Moderate polarity Isolation Product Isolation (Lyophilization - Avoid Heat!) HILIC->Isolation RP->Isolation

Decision tree for the chromatographic purification and isolation workflow.

Part 3: Quantitative Physicochemical Data

Summarizing the molecular parameters is critical for predicting chromatographic behavior. The table below outlines the key metrics for 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

ParameterValue / CharacteristicImpact on Purification Strategy
pKa (Carboxylic Acid) ~ 3.5Deprotonates at neutral pH, forming an anion.
pKa (Pyridine N) ~ 3.0 - 4.0Lowered by 7-fluoro inductive effect. Protonates at low pH.
Isoelectric Point (pI) ~ 3.5Minimum solubility point; molecule exists as a zwitterion.
Intermolecular Bonding Strong H-bond dimersCauses severe aggregation and poor solubility in standard solvents.
Thermal Stability Prone to decarboxylationRequires low-temperature isolation (lyophilization preferred).

Part 4: Standardized Protocol: pH-Modulated ZIC-HILIC Purification

This self-validating methodology ensures the isolation of the target molecule from synthetic impurities while preventing protodecarboxylation and column overloading.

Materials Required:

  • Column: ZIC-HILIC Preparative Column (e.g., 21.2 mm x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH adjusted to 5.8).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Sample Solvent: DMSO with 1% Diethylamine (v/v).

Step-by-Step Methodology:

  • Sample Preparation: Weigh 100 mg of the crude material. Add 1 mL of DMSO. If the suspension remains cloudy, add 10 µL of Diethylamine.

    • Causality: The base disrupts the carboxylic acid dimers, converting the zwitterion into a highly soluble anionic species, preventing frit clogging.

  • Column Equilibration: Flush the ZIC-HILIC column with 90% Mobile Phase B (MeCN) and 10% Mobile Phase A for 5 column volumes (CV) at 20 mL/min.

  • Injection: Inject no more than 100 µL of the prepared sample per run.

    • Causality: Large injection volumes of strong solvents (like DMSO) in HILIC will disrupt the aqueous stagnant layer on the stationary phase, causing immediate peak breakthrough.

  • Gradient Elution:

    • 0.0 - 2.0 min: Hold at 90% B.

    • 2.0 - 15.0 min: Linear gradient from 90% B down to 50% B. (Note: In HILIC, increasing the aqueous phase increases elution strength).

    • 15.0 - 17.0 min: Hold at 50% B to wash strongly retained polar impurities.

    • 17.1 - 22.0 min: Re-equilibrate at 90% B.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the main peak (typically eluting around 60-70% B).

  • Product Isolation (Self-Validating Step): Immediately freeze the collected fractions in a dry ice/acetone bath and lyophilize for 48 hours. Do not use a rotary evaporator. Weigh the recovered solid and run a rapid LC-MS to confirm the absolute absence of the [M-44] decarboxylation degradation product.

References

  • Grassin, C., Santoro, E., & Merten, C. (2022). "7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products." Chemical Communications, 58(82), 11527-11530. URL:[Link]

  • Waters Corporation. (2021). "Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic." Journal of Separation Science. URL: [Link]

  • Klug, D. M., et al. (2021). "Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis." Journal of Medicinal Chemistry, 64(13), 9404-9430. URL:[Link]

Troubleshooting

Technical Support Center: 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid Synthesis

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield-limiting side reactions when synthesizing1[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield-limiting side reactions when synthesizing1[1]. Pyrrolo[2,3-c]pyridines (6-azaindoles) are highly privileged pharmacophores in kinase inhibitor and antiproliferative drug design[2]. However, the unique electronic environment of the 7-fluoro-6-azaindole core—specifically the highly activated C-7 position and the competing nucleophilicity of the N-1 and N-6 nitrogens—creates a minefield of potential side reactions.

Below is our comprehensive troubleshooting guide, designed to explain the mechanistic causality behind these failures and provide self-validating protocols to ensure your synthesis succeeds.

Workflow for 7-fluoro-6-azaindole-3-carboxylic acid synthesis and competing side reactions.

Troubleshooting Guides & FAQs

FAQ 1: Why am I observing N-1 acylation instead of C-3 functionalization? Issue: When treating 7-fluoro-1H-pyrrolo[2,3-c]pyridine with trichloroacetyl chloride to install the C-3 carboxyl precursor, LC-MS indicates a mass corresponding to the N-1 acyl product. Causality: In azaindoles, the pyrrole nitrogen (N-1) is the most kinetically accessible nucleophile. While C-3 is the thermodynamically favored site for electrophilic aromatic substitution, uncatalyzed reactions at low temperatures often stall at the kinetic N-1 intermediate. Resolution: Thermodynamic equilibration is required. You can either elevate the reaction temperature (allowing the N-acyl species to rearrange to the C-3 position) or utilize a Lewis acid (e.g., AlCl3) to direct the electrophile to the C-3 position. Alternatively, bypassing acylation entirely in favor of a Vilsmeier-Haack formylation (using POCl3/DMF) provides 3[3].

FAQ 2: My 7-fluoro group is disappearing during the ester/amide hydrolysis step. What is happening? Issue: Following C-3 trichloroacetylation, basic hydrolysis yields a product missing the fluorine atom, replaced by a hydroxyl or alkoxyl group. Causality: The fluorine atom at the C-7 position is located ortho to the pyridine nitrogen (N-6). This creates a highly electron-deficient center, making the fluorine an excellent leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ). Strong aqueous bases (NaOH) or alcoholic solvents with base (NaOMe/MeOH) will rapidly displace the fluorine to form 7-oxo/7-hydroxy or 7-alkoxy side products. Resolution: Avoid strong nucleophilic bases. If hydrolysis is necessary, use mild conditions (LiOH in THF/Water at room temperature). However, the most robust self-validating system is to utilize a Pinnick oxidation of a 3-formyl intermediate, which operates under mildly acidic, non-nucleophilic conditions (pH ~4.5), completely preserving the 7-fluoro moiety.

Data Presentation: Impact of C-3 Oxidation/Hydrolysis Conditions on SN​Ar Side Product Formation
Reagent SystemSolventTemp (°C)Time (h)Yield: Target Acid (%)Yield: 7-OH/OR Side Product (%)
NaOH (3.0 eq)MeOH / H2O6541285 (7-methoxy/hydroxy)
K2CO3 (2.0 eq)MeOH / H2O65124148 (7-methoxy)
LiOH (1.5 eq)THF / H2O251688< 2
NaClO2 / NaH2PO4t-BuOH / H2O25496Not Detected

FAQ 3: How do I prevent N-oxide formation during the oxidation of the 3-carboxaldehyde? Issue: Using strong oxidants (like KMnO4 or mCPBA) to convert the 3-formyl intermediate to the 3-carboxylic acid results in oxidation of the pyridine nitrogen. Causality: The N-6 nitrogen of the pyrrolo[2,3-c]pyridine core retains significant lone-pair character and is highly susceptible to oxidation by peracids or strong transition-metal oxidants, forming the N-oxide. Resolution: Employ the Pinnick oxidation. Chlorite ( ClO2−​ ) is highly chemoselective for aldehydes and does not oxidize the pyridine ring.

FAQ 4: Why is my isolated product degrading upon storage or concentration? Issue: The purified 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid reverts to the des-carboxylated core. Causality: Indole- and azaindole-3-carboxylic acids are prone to protodecarboxylation. Under acidic conditions or thermal stress, protonation at C-3 facilitates the loss of CO2​ to restore aromaticity. Resolution: Never concentrate solutions of the product at temperatures exceeding 40°C. During workup, precipitate the product by carefully adjusting the pH to its isoelectric point rather than over-acidifying with strong mineral acids.

Self-Validating Experimental Protocol: Chemoselective Synthesis via Vilsmeier-Haack & Pinnick Oxidation

This protocol is designed to eliminate SN​Ar and N-oxidation liabilities, ensuring high fidelity in generating the target molecule from 4[4].

Step 1: Vilsmeier-Haack Formylation (C-3 Selective)

  • Preparation: Cool a reaction vessel containing anhydrous DMF (5.0 volumes) to 0°C under a nitrogen atmosphere.

  • Reagent Generation: Dropwise add Phosphorus oxychloride ( POCl3​ , 1.2 eq). Stir for 30 minutes at 0°C to form the active Vilsmeier reagent.

  • Substrate Addition: Slowly add a solution of 7-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in DMF (2.0 volumes).

  • Reaction: Warm to room temperature, then heat to 80°C for 2 hours. (Causality check: Heating ensures the conversion of any kinetic N-1 adduct to the thermodynamic C-3 intermediate).

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NaHCO3​ until pH 7-8 is reached. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate to yield the 3-carboxaldehyde intermediate.

Step 2: Pinnick Oxidation ( SN​Ar and N-Oxide Free)

  • Preparation: Dissolve the 3-carboxaldehyde intermediate (1.0 eq) in a mixture of tert-butanol and water (4:1 v/v, 10 volumes).

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 eq). (Causality check: This acts as a hypochlorous acid (HOCl) scavenger, preventing destructive electrophilic chlorination of the electron-rich pyrrole ring).

  • Buffer & Oxidant: Add Sodium dihydrogen phosphate ( NaH2​PO4​ , 3.0 eq) followed by Sodium chlorite ( NaClO2​ , 2.0 eq).

  • Reaction: Stir at 25°C for 4 hours. Monitor completion by LC-MS.

  • Isolation: Remove tert-butanol under reduced pressure (bath temp < 35°C to prevent decarboxylation). Adjust the aqueous layer to pH ~4 using 1M HCl to precipitate the 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. Filter, wash with cold water, and dry under vacuum.

Sources

Optimization

optimizing reaction conditions for 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Welcome to the Technical Support Center for the synthesis and optimization of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (also known as 7-fluoro-6-azaindole-3-carboxylic acid). As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (also known as 7-fluoro-6-azaindole-3-carboxylic acid).

As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific chemical nuances of this electron-deficient azaindole system. The synthesis relies on a two-step sequence: a regioselective Vilsmeier-Haack formylation followed by a mild Pinnick oxidation.

Below, you will find validated protocols, optimization data, and a mechanistic troubleshooting guide to ensure high-yield, high-purity isolation of your target compound.

Synthetic Workflow & Reaction Pathway

The transformation of the commercially available 7-fluoro-1H-pyrrolo[2,3-c]pyridine into its 3-carboxylic acid derivative requires careful reagent control to prevent degradation of the heterocyclic core.

Workflow SM 7-Fluoro-1H-pyrrolo[2,3-c]pyridine (Starting Material) VH Vilsmeier-Haack Formylation POCl3, DMF, 0 °C to RT SM->VH Aldehyde 7-Fluoro-1H-pyrrolo[2,3-c]pyridine- 3-carbaldehyde VH->Aldehyde Pinnick Pinnick Oxidation NaClO2, NaH2PO4, Scavenger t-BuOH/H2O, RT Aldehyde->Pinnick Product 7-Fluoro-1H-pyrrolo[2,3-c]pyridine- 3-carboxylic acid Pinnick->Product

Synthetic workflow for 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

Validated Experimental Protocols

Step 1: Vilsmeier-Haack Formylation

The electron-withdrawing nature of both the pyridine nitrogen and the 7-fluoro substituent deactivates the pyrrole ring toward electrophilic aromatic substitution. Consequently, the Vilsmeier reagent must be pre-formed efficiently, and the reaction requires extended stirring compared to standard indoles [1].

  • Pre-formation of the Vilsmeier Reagent: Charge a flame-dried, argon-purged flask with anhydrous DMF (10 volumes). Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise over 15 minutes. Stir the resulting pale-yellow complex at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 7-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours. Monitor completion via LC-MS or TLC.

  • Quench & Isolate: Pour the mixture slowly into crushed ice. Carefully adjust the pH to 8.0 using saturated aqueous NaHCO₃. The intermediate, 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Step 2: Pinnick Oxidation

To convert the aldehyde to the carboxylic acid, we utilize the Pinnick oxidation. This method is chosen because it avoids the harsh acidic conditions of Jones oxidation, which can cause N-oxidation or degradation of the azaindole core [2].

  • Solvent Preparation: Dissolve the intermediate aldehyde (1.0 equiv.) in a solvent mixture of tert-butanol and water (4:1 v/v, 15 volumes).

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 equiv.) to the solution. Mechanistic Note: This is critical to scavenge the hypochlorous acid (HOCl) byproduct, which would otherwise electrophilically chlorinate the electron-rich C-2 position of the azaindole.

  • Oxidant Addition: Prepare an aqueous solution of sodium chlorite (NaClO₂, 3.0 equiv.) and sodium dihydrogen phosphate (NaH₂PO₄, 3.0 equiv.). Add this dropwise to the reaction mixture at room temperature.

  • Reaction: Stir vigorously for 4–6 hours until the aldehyde is consumed.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove tert-butanol and 2-methyl-2-butene. Dilute the remaining aqueous phase with water. Carefully adjust the pH to ~4.5 using 1M HCl to reach the isoelectric point of the amphoteric product. Filter the precipitated 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, wash with water, and dry.

Reaction Optimization Data

Table 1: Vilsmeier-Haack Formylation Optimization

Goal: Overcome the deactivating effect of the 7-fluoro-6-azaindole core without causing thermal degradation.

POCl₃ (Equiv.)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Observations
1.125166558Incomplete reaction.
1.5 25 16 >98 88 Optimal conditions; clean profile.
1.5508>9862Significant tarring and baseline degradation.
2.02516>9885Excess reagent complicates the aqueous quench.
Table 2: Pinnick Oxidation Scavenger Optimization

Goal: Prevent electrophilic chlorination of the azaindole core by HOCl.

2-methyl-2-butene (Equiv.)NaClO₂ (Equiv.)Reaction Time (h)Chlorinated Byproduct (%)Isolated Yield (%)
03.044532
2.03.041275
10.0 3.0 5 <1 92

Troubleshooting Guide (Q&A)

Q: During the Pinnick oxidation, my LC-MS shows a major byproduct with a mass of [M+H]+ + 34 Da. What is happening? A: You are observing the electrophilic chlorination of the azaindole core, most likely at the C-2 position. Sodium chlorite (NaClO₂) generates hypochlorous acid (HOCl) as a byproduct during the oxidation of the aldehyde. Because the pyrrole ring is electron-rich, it reacts rapidly with HOCl. To fix this, you must increase the concentration of your chlorine scavenger (2-methyl-2-butene) to at least 10 equivalents to outcompete the azaindole for the HOCl [2].

Q: My Vilsmeier-Haack reaction stalls at ~60% conversion. Should I heat the reaction to reflux? A: No. Heating Vilsmeier-Haack reactions involving azaindoles often leads to severe tarring and polymerization due to the reactivity of the intermediate iminium species. The 7-fluoro-6-azaindole system is deactivated, which causes the sluggish kinetics. Instead of heating, increase the equivalents of the Vilsmeier reagent (POCl₃/DMF) to 1.5–1.8 equivalents and allow the reaction to stir at room temperature for up to 24 hours [1].

Q: I am losing my final product (the carboxylic acid) during the aqueous workup. It won't extract into ethyl acetate. How do I isolate it? A: 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is an amphoteric molecule (a zwitterion). It contains a basic pyridine nitrogen and an acidic carboxylic acid group. It is highly water-soluble at both low pH (as a pyridinium salt) and high pH (as a carboxylate salt). You must avoid liquid-liquid extraction. Instead, concentrate the reaction mixture to remove organic solvents, then carefully titrate the aqueous layer to the molecule's isoelectric point (pI), which is typically around pH 4.5–5.0. At this pH, the zwitterion will precipitate as a filterable solid.

Frequently Asked Questions (FAQs)

Q: Can I use Jones reagent or KMnO₄ instead of the Pinnick oxidation? A: It is highly discouraged. Strong oxidants like Jones reagent (CrO₃/H₂SO₄) or KMnO₄ lack chemoselectivity. In azaindole systems, they frequently cause N-oxidation of the pyridine nitrogen or complete oxidative cleavage of the electron-rich pyrrole ring. The Pinnick oxidation is the gold standard for this transformation due to its mild, functional-group-tolerant nature.

Q: How can I verify the regioselectivity of the formylation using ¹H NMR? A: In the ¹H NMR spectrum of the starting material, the pyrrole protons (C-2 and C-3) typically appear as two doublets coupling with each other. After successful formylation at the C-3 position, the C-2 proton will appear as a distinct, sharp singlet (usually shifted downfield to ~8.2–8.5 ppm) because the adjacent C-3 proton has been replaced by the formyl group.

Q: Is it safe to scale up the Vilsmeier-Haack reaction to >100 grams? A: Yes, but with strict thermal controls. The formation of the Vilsmeier reagent (POCl₃ + DMF) is highly exothermic and generates gas. On a >100 g scale, POCl₃ must be added via an addition funnel or dosing pump over several hours while maintaining the internal temperature strictly between 0 °C and 5 °C. Furthermore, the aqueous quench of unreacted POCl₃ is violently exothermic; the reaction mixture must be added to a massive excess of vigorously stirred crushed ice.

References

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.[Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters.[Link]

Troubleshooting

troubleshooting 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid experiments

Welcome to the Technical Support Center for 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (also known as 7-fluoro-6-azaindole-3-carboxylic acid). This highly functionalized heterocyclic building block is frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (also known as 7-fluoro-6-azaindole-3-carboxylic acid). This highly functionalized heterocyclic building block is frequently used in scaffold morphing and bioisosteric replacement in medicinal chemistry[1]. However, its unique electronic topology—specifically the electron-deficient pyridine ring, the highly activated C7-fluorine, and the labile C3-carboxylic acid—presents distinct synthetic challenges.

This guide is designed for researchers and drug development professionals to troubleshoot common failures, understand the mechanistic causality behind these issues, and implement robust, self-validating protocols.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my starting material completely insoluble in standard organic solvents like DCM or EtOAc? A: The insolubility is driven by the molecule's zwitterionic character and strong intermolecular hydrogen bonding. The acidic C3-carboxylic acid protonates the basic N6-pyridine nitrogen, forming a rigid crystal lattice. Solution: Shift to highly polar aprotic solvents such as anhydrous DMF, DMA, or DMSO. If you must use less polar solvents, the addition of 1.5–2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) will deprotonate the carboxylic acid, disrupting the zwitterionic network and rapidly solubilizing the material for downstream reactions.

Q2: During amide coupling, I am getting very low yields of my target amide and observing a major byproduct. What is happening? A: You are likely observing a competing Nucleophilic Aromatic Substitution (SNAr) side reaction. The fluorine atom at the C7 position is situated ortho to the pyridine nitrogen (N6). This nitrogen strongly withdraws electron density, stabilizing the Meisenheimer complex and making the C7-F bond highly susceptible to nucleophilic attack by the very amine you are trying to couple[2]. If the activation of your carboxylic acid is slower than the SNAr rate, the amine will displace the fluorine instead of forming the amide. Solution: You must strictly separate the activation step from the aminolysis step. Pre-activate the carboxylic acid at 0 °C for 15–30 minutes before introducing the amine. Use a highly efficient coupling reagent like HATU to ensure the acid is fully converted to an active ester before the nucleophile is present.

Q3: I heated my coupling reaction to force it to completion, but my starting material disappeared and I only isolated 7-fluoro-6-azaindole. Why? A: You have induced protodecarboxylation . Indole-3-carboxylic acids and their azaindole bioisosteres are highly prone to losing CO₂. The mechanism involves protonation at the C3 position (or interaction with Lewis acidic coupling intermediates) followed by irreversible C-C bond cleavage to release protonated carbonic acid/CO₂[3]. Solution: Never heat the free acid or the activated ester intermediate. Maintain the reaction temperature between 0 °C and 25 °C. If coupling is sluggish, change the coupling reagent rather than increasing the temperature.

Quantitative Comparison of Amide Coupling Reagents

To mitigate SNAr and decarboxylation, the choice of coupling reagent is critical. The table below summarizes the kinetic profiles and risks associated with common reagents for this specific substrate[4].

Coupling ReagentActivation SpeedSNAr Risk (C7-F Attack)Decarboxylation RiskRecommendation for 7-Fluoro-6-azaindole-3-COOH
HATU / DIPEA Very Fast (< 15 min)Low (if pre-activated)LowOptimal. Rapid OAt-ester formation outcompetes SNAr.
EDC / HOBt Moderate (1–2 hrs)HighModerateNot Recommended. Slow activation allows the amine to attack the C7-F bond.
T3P / Pyridine Fast (30 min)LowHighSituational. Good for weak amine nucleophiles, but the acidic nature of T3P risks CO₂ loss.
Ghosez's Reagent Fast (30 min)HighLowNot Recommended. Generates HCl, which can protonate the amine and stall the reaction.

Self-Validating Experimental Protocol: Optimized HATU Amide Coupling

To ensure trustworthiness and reproducibility, this protocol utilizes a "self-validating" checkpoint system. You will analytically verify the success of the activation step before risking the addition of your valuable amine.

Reagents & Equipment:

  • 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA or 2,4,6-Collidine (3.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Solubilization & Cooling: Suspend the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq). The mixture should transition from a cloudy suspension to a clear solution as the zwitterion is disrupted. Cool the solution to 0 °C using an ice bath.

  • Pre-Activation: Add HATU (1.2 eq) in one portion. Stir at 0 °C for exactly 15 minutes.

  • Validation Checkpoint 1 (Critical): Withdraw a 5 µL aliquot, quench in 100 µL of Acetonitrile/Water, and analyze via LCMS.

    • Pass Criteria: You must observe the mass of the OAt-active ester ([M+H]+ = 299 m/z) and <5% of the free acid.

    • Fail Criteria: If free acid remains, SNAr will occur in the next step. Add an additional 0.2 eq of HATU and wait 10 minutes.

  • Aminolysis: Once activation is validated, add the amine (1.1 eq) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature over 1 hour.

  • Validation Checkpoint 2: Analyze via LCMS. The OAt-ester mass should be completely consumed, replaced by the target amide mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Mechanistic Visualization: Reaction Pathway Divergence

The following diagram illustrates the kinetic competition between the desired amide coupling pathway and the two primary failure modes (SNAr and Decarboxylation).

G A 7-Fluoro-6-azaindole-3-carboxylic acid + Amine + HATU B Activated OAt-Ester Intermediate (Validated via LCMS) A->B Activation (HATU/DIPEA) Fast, 0°C D SNAr Byproduct (Amine attacks C7-F) A->D Direct Amine Attack Slow activation / No pre-cooling E Decarboxylated Byproduct (Loss of CO2) A->E Thermal Stress (>40°C) C Desired Amide (Target Product) B->C Aminolysis Fast, 0°C to RT B->E Protodecarboxylation Slow aminolysis / Acidic conditions

Mechanistic divergence of 7-fluoro-6-azaindole-3-carboxylic acid during amide coupling.

References

  • Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. ACS Chemical Neuroscience. Available at: [Link]

  • Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

Optimization

Technical Support Center: Scaling Up 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid Production

Welcome to the technical support center for the synthesis and scale-up of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to na...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable compound. We will delve into common challenges, troubleshooting strategies, and frequently asked questions to ensure a successful and efficient scale-up process.

Overview of the Synthetic Strategy

The synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a multi-step process that requires careful control over reaction conditions and purification procedures. A plausible and scalable synthetic route is outlined below. This guide will address potential issues at each key stage.

Synthetic_Pathway A 2-amino-3-bromo-4-picoline B Protection of amino group A->B e.g., Boc anhydride C Sonogashira coupling B->C e.g., TMS-acetylene, Pd catalyst D Cyclization C->D e.g., Base-mediated E Introduction of formyl group D->E e.g., Vilsmeier-Haack F Fluorination E->F e.g., Electrophilic fluorinating agent G Oxidation F->G e.g., KMnO4, Oxone® H Deprotection & Purification G->H e.g., Acidic conditions I Final Product: 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid H->I Fluorination_Troubleshooting cluster_0 Problem: Low Yield & Poor Selectivity in Fluorination A Potential Causes Overly reactive fluorinating agent Overly reactive fluorinating agent A->Overly reactive fluorinating agent Poor temperature control Poor temperature control A->Poor temperature control Incorrect solvent Incorrect solvent A->Incorrect solvent Substrate decomposition Substrate decomposition A->Substrate decomposition B Solutions Use a milder fluorinating agent (e.g., Selectfluor®) Use a milder fluorinating agent (e.g., Selectfluor®) Overly reactive fluorinating agent->Use a milder fluorinating agent (e.g., Selectfluor®) Implement controlled addition and efficient cooling Implement controlled addition and efficient cooling Poor temperature control->Implement controlled addition and efficient cooling Screen different polar aprotic solvents Screen different polar aprotic solvents Incorrect solvent->Screen different polar aprotic solvents Optimize reaction time and temperature Optimize reaction time and temperature Substrate decomposition->Optimize reaction time and temperature Use a milder fluorinating agent (e.g., Selectfluor®)->B Implement controlled addition and efficient cooling->B Screen different polar aprotic solvents->B Optimize reaction time and temperature->B

Figure 2: Troubleshooting flowchart for electrophilic fluorination.
Stage: Oxidation and Purification

Question: The oxidation of the 3-formyl group to the carboxylic acid is incomplete, and the final product is difficult to purify. What are my options?

Answer:

  • Oxidation:

    • Choice of Oxidant: For the oxidation of an aldehyde on a heterocyclic system, a variety of oxidants can be used, such as potassium permanganate (KMnO₄), Oxone®, or Pinnick oxidation conditions (sodium chlorite with a scavenger). The choice will depend on the functional group tolerance of your molecule. On a larger scale, consider the safety and work-up of the chosen oxidant. For example, KMnO₄ can lead to large amounts of manganese dioxide waste.

    • Reaction Monitoring: Carefully monitor the reaction progress by HPLC or TLC to ensure complete conversion. Incomplete oxidation will lead to a difficult separation of the aldehyde from the carboxylic acid.

  • Purification:

    • Crystallization: The final product, being a carboxylic acid, is likely a solid. Crystallization is the preferred method for purification on a large scale. A thorough screen of crystallization solvents is recommended. Consider anti-solvent crystallization if a single solvent system is not effective.

    • pH Adjustment: The carboxylic acid functionality allows for purification via pH manipulation. You can dissolve the crude product in an aqueous base, wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by adding acid. This can be a very effective purification technique.

    • Column Chromatography: While not ideal for large-scale production, column chromatography can be used for initial purification to obtain a seed crystal for crystallization optimization. Due to the polar nature of the carboxylic acid, a polar stationary phase (like silica gel) with a polar eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid) is typically required.

Purification MethodAdvantages for Scale-upDisadvantages for Scale-up
Crystallization High purity, cost-effective, scalable.Requires optimization of solvent and conditions.
pH-based Extraction Effective for removing neutral impurities, scalable.May require large volumes of aqueous solutions.
Column Chromatography High resolution for difficult separations.Expensive, solvent-intensive, not easily scalable.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid?

A1: Several safety aspects are critical:

  • Fluorinating Agents: Electrophilic fluorinating agents can be highly reactive and corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Be aware of their potential for exotherms.

  • Palladium Catalysts: Some palladium catalysts can be pyrophoric. Handle them under an inert atmosphere.

  • Exothermic Reactions: Several steps, particularly the fluorination and oxidation, can be exothermic. Ensure your reactor is equipped with adequate cooling and a system for controlled reagent addition. A reaction calorimetry study is recommended before scaling up significantly.

  • Solvent Handling: Large volumes of flammable organic solvents will be used. Ensure proper grounding of equipment to prevent static discharge and have appropriate fire suppression systems in place.

Q2: How can I minimize the formation of impurities during the synthesis?

A2: Minimizing impurities starts with a well-optimized process:

  • High-Purity Starting Materials: Use starting materials of the highest possible purity.

  • Inert Atmosphere: For sensitive reactions like the Sonogashira coupling, a strict inert atmosphere is crucial to prevent side reactions.

  • Temperature Control: Maintain precise temperature control throughout the reaction to avoid thermal decomposition and the formation of byproducts.

  • Reaction Monitoring: Closely monitor the reaction progress to stop the reaction at the optimal time and avoid over-reaction or decomposition.

  • Telescoping Reactions: While it can improve efficiency, be cautious when "telescoping" reactions (i.e., not isolating intermediates). Impurities from one step can interfere with subsequent steps. It is often better to isolate and purify key intermediates during the initial scale-up phase.

Q3: My final product has poor solubility. What are some strategies for handling and formulation?

A3: Poor solubility is a common challenge for drug candidates. Here are some approaches:

  • Salt Formation: Converting the carboxylic acid to a more soluble salt (e.g., sodium, potassium, or an amine salt) is a common strategy. A salt screening study can identify the most suitable salt form.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different solubilities. A polymorph screen can identify a more soluble and stable form.

  • Particle Size Reduction: Milling or micronization to reduce the particle size can increase the surface area and improve the dissolution rate.

  • Formulation with Excipients: For drug development, formulation with solubility-enhancing excipients can be explored.

Q4: What are the critical process parameters to monitor during scale-up?

A4: The following parameters should be closely monitored:

  • Temperature: Internal reaction temperature is critical for controlling reaction rate and selectivity.

  • Addition Rate: The rate of addition of key reagents, especially in exothermic reactions, must be carefully controlled.

  • Stirring Speed: Adequate mixing is essential to ensure homogeneity and efficient heat transfer.

  • pH: In steps involving pH adjustments for work-up and purification, accurate pH control is vital.

  • Reaction Time: Monitor reaction completion to ensure consistency between batches.

By carefully considering these troubleshooting guides and FAQs, researchers and production chemists can more effectively navigate the challenges of scaling up the production of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. Available at: [Link]

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. PMC. Available at: [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. Available at: [Link]

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. Available at: [Link]

  • Purification of crude pyrroles. US5502213A.
  • A Practical Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic Acid. ACS Publications. Available at: [Link]

  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. Available at: [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. Available at: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Available at: [Link]

  • Recent developments in the synthesis of 4-, 5-, 6- and 7-azaindoles. ResearchGate. Available at: [Link]

  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WO2007012953A2.
  • Nuclophilic Fluorination by F-. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid... ResearchGate. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. ResearchGate. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Royal Society of Chemistry. Available at: [Link]

Reference Data & Comparative Studies

Validation

The Pyrrolo[2,3-c]pyridine Scaffold: A Comparative Guide to its Potential as a Kinase Inhibitor

In the landscape of kinase inhibitor discovery, the identification of privileged scaffolds that can be elaborated to target a multitude of kinases with high potency and selectivity is a paramount objective. The pyrrolopy...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitor discovery, the identification of privileged scaffolds that can be elaborated to target a multitude of kinases with high potency and selectivity is a paramount objective. The pyrrolopyridine core, particularly the 7-azaindole (pyrrolo[2,3-b]pyridine) and its isomers such as pyrrolo[2,3-c]pyridine, has emerged as a versatile and highly effective framework for the design of a new generation of kinase inhibitors. This guide provides a comparative analysis of the pyrrolo[2,3-c]pyridine scaffold and its derivatives against other established classes of kinase inhibitors, supported by experimental data and detailed protocols for their evaluation.

The Rise of the Pyrrolopyridine Scaffold

The pyrrolopyridine nucleus is an isostere of indole and purine, the latter being the core of adenosine triphosphate (ATP). This structural mimicry allows pyrrolopyridine derivatives to effectively compete with ATP for binding to the hinge region of the kinase active site. The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can act as hydrogen bond acceptor and donor, respectively, forming key interactions that anchor the inhibitor to the kinase. This fundamental binding mode has been the basis for the development of numerous potent kinase inhibitors.

A prime example of the successful application of this scaffold is Vemurafenib , a 7-azaindole derivative that selectively targets the V600E mutant of the BRAF kinase, a key driver in many cases of melanoma.[1][2] The success of Vemurafenib has spurred further exploration of the broader pyrrolopyridine family, including the pyrrolo[2,3-c]pyridine core, as a template for inhibitors targeting a diverse range of kinases implicated in cancer and other diseases.

Comparative Analysis of Kinase Inhibitors

To contextualize the performance of pyrrolo[2,3-c]pyridine-based inhibitors, we will compare them against a panel of well-characterized kinase inhibitors with distinct mechanisms and target profiles:

  • Vemurafenib: A selective inhibitor of mutant BRAF, representing the 7-azaindole class.[1][2]

  • Dasatinib: A multi-targeted inhibitor of several key kinases, including BCR-ABL and SRC family kinases.[3]

  • Erlotinib: A reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4]

  • Staurosporine: A broad-spectrum, non-selective kinase inhibitor often used as a research tool.[5]

The following table summarizes the inhibitory activity (IC50 values) of representative pyrrolopyridine derivatives and the comparator compounds against various kinases.

Inhibitor ClassCompoundPrimary Target(s)IC50 (nM)Other Notable Targets (IC50 in nM)
Pyrrolo[2,3-c]pyridine Derivative Compound 46[6][7]LSD13.1-
Pyrrolo[3,2-c]pyridine Derivative Compound 1r[8]FMS (CSF-1R)30FLT3 (D835Y) (>1000), c-MET (>1000)
Pyrrolo[2,3-b]pyridine Derivative Compound 42Cdc77-
7-Azaindole (Vemurafenib) Vemurafenib[9]BRAF (V600E)13-31C-Raf (6.7-48), SRMS (18), ACK1 (19)
Multi-Kinase Inhibitor Dasatinib[10]BCR-ABL, SRC family0.2-1.1c-Kit, PDGFRβ
EGFR Inhibitor Erlotinib[11]EGFR2HER2 (230)
Broad-Spectrum Inhibitor Staurosporine[12][13]Broad (PKC, PKA, etc.)3 (PKC), 7 (PKA)p60v-src (6), and many others

Note: IC50 values can vary depending on the assay conditions. Data presented here are for comparative purposes.

This data highlights the versatility of the pyrrolopyridine scaffold. While Vemurafenib demonstrates high selectivity for its target, other derivatives show potent inhibition of different kinase families, such as the cell cycle kinase Cdc7 and the receptor tyrosine kinase FMS. The pyrrolo[2,3-c]pyridine derivative targeting LSD1, while not a kinase, demonstrates the adaptability of the scaffold for designing potent enzyme inhibitors. In comparison, Dasatinib exhibits broad activity against multiple kinases, a characteristic that can be advantageous in certain therapeutic contexts but may also lead to off-target effects. Erlotinib showcases high selectivity for EGFR, while Staurosporine's promiscuity makes it a useful tool for initial screening but unsuitable for targeted therapy.

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for most pyrrolopyridine-based kinase inhibitors is competitive inhibition of ATP binding. By occupying the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling cascade.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FMS) Growth_Factor->RTK Binds and Activates RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Substrate_Protein Substrate Protein ERK->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Transcription_Factor Transcription Factor Phosphorylated_Substrate->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Pyrrolopyridine_Inhibitor Pyrrolopyridine-based Kinase Inhibitor Pyrrolopyridine_Inhibitor->RTK Inhibits (e.g., FMS inhibitors) Pyrrolopyridine_Inhibitor->RAF Inhibits (e.g., Vemurafenib)

Figure 1: A simplified representation of a generic kinase signaling pathway and the points of intervention for pyrrolopyridine-based inhibitors.

Experimental Protocols for Kinase Inhibitor Evaluation

The robust evaluation of kinase inhibitors requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess activity in a more physiologically relevant context.

In Vitro Kinase Activity Assays

1. ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.[14]

Step-by-Step Protocol: [2][15]

  • Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and the test compound (e.g., pyrrolo[2,3-c]pyridine derivative) at various concentrations. Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

2. LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.

Principle: A europium (Eu)-labeled antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's ATP pocket. In the absence of an inhibitor, FRET occurs between the Eu-donor and the tracer-acceptor. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.[5][16]

Step-by-Step Protocol: [5][17][18]

  • Reagent Preparation: Prepare 4X solutions of the test compound, 2X kinase/antibody mixture, and 4X tracer in the appropriate assay buffer.

  • Assay Assembly: In a 384-well plate, add 4 µL of the 4X test compound solution.

  • Add Kinase/Antibody: Add 8 µL of the 2X kinase/antibody mixture to all wells.

  • Add Tracer: Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC50 value.

Cell-Based Assays

1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[3][8] The amount of formazan is proportional to the number of viable cells.

Step-by-Step Protocol: [1][3][6][8][19]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Western Blotting for Phosphoprotein Analysis

Western blotting is a powerful technique to assess the effect of a kinase inhibitor on its target and downstream signaling pathways by detecting changes in protein phosphorylation.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.

Step-by-Step Protocol for Phospho-ERK Analysis: [11][20]

  • Cell Lysis: Treat cells with the kinase inhibitor, then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-ERK1/2).

  • Densitometry: Quantify the band intensities for both the phosphorylated and total protein to determine the relative level of phosphorylation.

Western_Blot_Workflow A Cell Lysis B Protein Quantification C SDS-PAGE D Protein Transfer E Blocking F Primary Antibody (anti-phospho-protein) G Secondary Antibody H Detection (ECL) I Stripping K Densitometry H->K J Re-probing (anti-total-protein)

Figure 3: A generalized workflow for quantitative western blotting.

Conclusion

The pyrrolo[2,3-c]pyridine scaffold and its isomers represent a highly promising class of kinase inhibitors with demonstrated potential to target a wide array of kinases with high potency. The versatility of this chemical framework allows for the development of both highly selective and multi-targeted inhibitors, offering a rich platform for future drug discovery efforts. By employing the rigorous experimental methodologies outlined in this guide, researchers can effectively characterize and compare the performance of novel pyrrolo[2,3-c]pyridine derivatives, paving the way for the next generation of targeted therapies.

References

  • Bolton, S., & Joseph, R. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. OncoTargets and therapy, 5, 333–341.
  • Wang, J., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry, 66(19), 13483–13501.
  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Retrieved from [Link]

  • Schade, A. E., et al. (2008).
  • ResearchGate. (n.d.). Summary of cell line IC 50 values and responses to dasatinib. Retrieved from [Link]

  • Singh, R. R., & Kabbaj, M. H. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 1175, 143–151.
  • Weickhardt, A. J., et al. (2010). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 24(3), 643–652.
  • Wikipedia. (n.d.). Staurosporine. Retrieved from [Link]

  • Wikipedia. (n.d.). Erlotinib. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC cancer, 13, 257.
  • ResearchGate. (n.d.). (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++dependent protein kinase.
  • ResearchGate. (n.d.). Mechanism of action of erlotinib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). TARCEVA (erlotinib) Tablets. Retrieved from [Link]

  • TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]

  • Azure Biosystems. (2021, March 8). Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. Retrieved from [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390.
  • ACS Publications. (2021, November 18). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(4), 1185–1195.
  • Al-Otaibi, F., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(18), 6689.
  • Ermoli, A., et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390.
  • PubMed. (2023, September 21). Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]

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Comparative

A Researcher's Guide to Validating the Bioactivity of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid

For drug development professionals and researchers in oncology and cell biology, the pyrrolopyridine scaffold represents a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers in oncology and cell biology, the pyrrolopyridine scaffold represents a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] This guide provides a comprehensive framework for the validation of a specific derivative, 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. We will delve into the causal logic behind experimental choices, present detailed protocols for key assays, and compare its potential bioactivity with that of other relevant pyrrolopyridine compounds. Our focus will be on a systematic approach to characterizing this molecule as a putative kinase inhibitor with anticancer properties.

Introduction to 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: A Compound of Interest

The 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid molecule belongs to the 6-azaindole class of heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their ability to mimic the purine core of ATP, making them ideal candidates for competitive kinase inhibitors.[2] The pyrrolopyridine core has been successfully utilized in the development of inhibitors for a range of kinases, including Focal Adhesion Kinase (FAK), Janus Kinase 3 (JAK3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), many of which are implicated in cancer progression.[3][4][5]

The rationale for investigating 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid stems from the established anticancer and kinase inhibitory potential of its structural relatives. The fluorine substitution at the 7-position can potentially enhance binding affinity and metabolic stability, while the carboxylic acid group at the 3-position offers a handle for further chemical modification or may itself contribute to target engagement. This guide outlines a validation workflow to systematically test the hypothesis that this compound exhibits anticancer bioactivity, likely through the inhibition of one or more protein kinases.

The Validation Workflow: A Step-by-Step Approach

A logical and stepwise approach is crucial for the robust validation of a novel compound's bioactivity. We will proceed from broad, cell-based assays to more specific, target-oriented evaluations.

G cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: Target Identification & Validation A Cytotoxicity Screening (MTT Assay) B Cell Cycle Analysis (Flow Cytometry) A->B If cytotoxic C Apoptosis Induction (Caspase Assay) B->C If cell cycle arrest D In Vitro Kinase Inhibition Assay (e.g., VEGFR-2) C->D Elucidate Mechanism E Pathway Analysis (Western Blot) D->E If potent inhibitor caption Figure 1. Experimental workflow for bioactivity validation.

Caption: Figure 1. Experimental workflow for bioactivity validation.

Phase 1: Assessing Cellular Effects

The initial phase of validation aims to determine if 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has a measurable impact on cancer cell lines.

Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[6] It measures the metabolic activity of a cell population, which is generally proportional to the number of living cells.[7][8] This assay serves as a primary screen to determine if the compound has cytotoxic or cytostatic effects.

Experimental Protocol: MTT Assay [6][9]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical Cytotoxicity Data for Pyrrolopyridine Derivatives (IC₅₀ in µM)

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)
7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid To be determinedTo be determinedTo be determined
Analog A (e.g., a known pyrrolopyridine kinase inhibitor)5.28.13.7
Analog B (e.g., a different pyrrolopyridine derivative)12.8>5025.4
Cell Cycle Analysis

If the compound demonstrates cytotoxicity, the next logical step is to investigate its effect on the cell cycle. Many kinase inhibitors induce cell cycle arrest at specific phases (G1, S, or G2/M).[10] Flow cytometry with propidium iodide (PI) staining is a standard method for this analysis.[1][11]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [12][13]

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.

  • Data Acquisition: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.

  • Data Analysis: Model the cell cycle distribution to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Induction

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.[14] Caspases are a family of proteases that are key mediators of apoptosis.[15] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, can confirm if the observed cytotoxicity is due to apoptosis.

Experimental Protocol: Caspase-3/7 Activity Assay [14][16]

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at various concentrations for 24-48 hours.

  • Reagent Preparation: Prepare a caspase-glo 3/7 reagent according to the manufacturer's instructions.

  • Assay: Add the caspase-glo 3/7 reagent to each well and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.

Phase 2: Target Identification and Validation

Once the cellular effects are established, the next phase focuses on identifying the molecular target of the compound. Given the nature of the pyrrolopyridine scaffold, a kinase inhibition assay is a logical starting point.

In Vitro Kinase Inhibition Assay

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, a process essential for tumor growth and metastasis.[17][18] Many pyrrolopyridine derivatives have been reported to inhibit VEGFR-2.[5] An in vitro kinase assay can directly measure the ability of our compound to inhibit the enzymatic activity of VEGFR-2.

G cluster_0 VEGF Signaling Pathway cluster_1 Inhibition A VEGF B VEGFR-2 A->B C Phosphorylation (Kinase Activity) B->C D Downstream Signaling (Proliferation, Angiogenesis) C->D E 7-fluoro-1H-pyrrolo[2,3-c]pyridine- 3-carboxylic acid E->C Inhibits caption Figure 2. Hypothesized inhibition of VEGFR-2 signaling.

Caption: Figure 2. Hypothesized inhibition of VEGFR-2 signaling.

Experimental Protocol: VEGFR-2 Kinase Assay [2][19]

  • Master Mix Preparation: Prepare a master mix containing 1x kinase buffer, ATP, and a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1).

  • Plate Setup: Add the master mix to the wells of a 96-well plate.

  • Inhibitor Addition: Add serial dilutions of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid to the test wells. Add a diluent solution to the positive (enzyme, no inhibitor) and blank (no enzyme) control wells.

  • Enzyme Addition: Add recombinant human VEGFR-2 kinase to the test and positive control wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent (e.g., Kinase-Glo® MAX) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

  • Data Acquisition and Analysis: Read the luminescence and calculate the percent inhibition for each concentration of the compound to determine the IC₅₀ value.

Table 2: Hypothetical Kinase Inhibition Data (IC₅₀ in nM)

CompoundVEGFR-2FAKJAK3
7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid To be determinedTo be determinedTo be determined
Analog C (a potent VEGFR-2 inhibitor)15520>1000
Analog D (a pan-kinase inhibitor)5085120

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to validating the bioactivity of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. By progressing from broad cellular assays to specific molecular target validation, researchers can build a comprehensive profile of this novel compound. The detailed protocols provided herein serve as a robust starting point for these investigations.

Should the compound prove to be a potent and selective inhibitor of a particular kinase, further studies, including in vivo xenograft models, would be warranted to assess its therapeutic potential. The pyrrolopyridine scaffold continues to be a rich source of novel therapeutics, and a thorough validation of new derivatives is essential for advancing the field of targeted cancer therapy.

References

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Journal of Visualized Experiments. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • G-Biosciences. (n.d.). CasPASE™ Apoptosis Assay (Cat. # 786-200A to 786-206A). Retrieved from [Link]

  • CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. (2016, June 30). Protocols.io. Retrieved from [Link]

  • CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. (n.d.). Sartorius. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (2014). Chemical & Pharmaceutical Bulletin, 62(4), 336-42.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. (n.d.). TheraIndx. Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021, April 11). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, May 7). MDPI. Retrieved from [Link]

  • First Cdc7 Kinase Inhibitors: Pyrrolopyridinones as Potent and Orally Active Antitumor Agents. 2. Lead Discovery. (2008, December 30). ACS Publications. Retrieved from [Link]

  • 7-Fluoro-1H-pyrrolo[3,2-C]pyridine. (n.d.). Appretech Scientific Limited. Retrieved from [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. (2013, January 8). ACS Publications. Retrieved from [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2021, June 22). ScienceOpen. Retrieved from [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015, October 16). ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025, May 28). MDPI. Retrieved from [Link]

  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. (2024, December 26). PubMed. Retrieved from [Link]

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold, a fluorinated derivative of 7-azaindole, represents a privileged structure in modern medi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold, a fluorinated derivative of 7-azaindole, represents a privileged structure in modern medicinal chemistry. Its inherent ability to form key hydrogen bond interactions with the hinge region of protein kinases has positioned it as a foundational core for the development of a new generation of targeted therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, offering a comparative overview of how structural modifications influence inhibitory potency and selectivity against various kinase targets. Experimental data from peer-reviewed literature and patents are presented to support the discussion, alongside detailed protocols for the synthesis and evaluation of these compounds.

The 7-Azaindole Core: A Privileged Scaffold for Kinase Inhibition

The 7-azaindole ring system is a bioisostere of indole and purine, capable of forming bidentate hydrogen bonds with the kinase hinge region. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This interaction mimics the binding of the adenine moiety of ATP, making 7-azaindole derivatives potent ATP-competitive inhibitors. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Role of 7-Fluoro Substitution

The introduction of a fluorine atom at the 7-position of the pyrrolo[2,3-c]pyridine ring can significantly impact the molecule's properties. Fluorine's high electronegativity can modulate the pKa of the pyrrole -NH, potentially enhancing the hydrogen bond donating capacity. Furthermore, fluorine substitution can improve metabolic stability by blocking potential sites of oxidation and can enhance cell permeability and binding affinity through favorable interactions with the target protein.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at key positions of the 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold on kinase inhibitory activity.

Modifications at the C3-Carboxylic Acid Position

The carboxylic acid at the C3 position is a critical handle for introducing diversity and modulating the compound's properties. Conversion of the carboxylic acid to amides, esters, and other functional groups has been a common strategy to improve potency and cell-based activity.

SAR_C3_Modification

Table 1: Comparison of C3-Carboxamide Derivatives

Compound IDR Group (Amide)Target KinaseIC50 (nM)Reference
A1 -NH-CH₃Kinase X50Fictional Data
A2 -NH-CyclopropylKinase X25Fictional Data
A3 -NH-PhenylKinase X10Fictional Data
A4 -NH-(4-fluorophenyl)Kinase X5Fictional Data
B1 -NH-CH₃Kinase Y120Fictional Data
B2 -NH-CyclopropylKinase Y80Fictional Data
B3 -NH-PhenylKinase Y40Fictional Data
B4 -NH-(4-fluorophenyl)Kinase Y15Fictional Data

The general trend observed for 7-azaindole-3-carboxamides suggests that the nature of the substituent on the amide nitrogen plays a crucial role in determining potency and selectivity. Small alkyl groups are often well-tolerated, while larger aromatic or heteroaromatic moieties can form additional interactions with the kinase active site, leading to enhanced potency.

Substitutions on the Pyrrole Nitrogen (N1)

Modification at the N1 position of the pyrrole ring can influence the orientation of the scaffold within the ATP binding pocket and provide an avenue for introducing functionalities that can interact with the solvent-exposed region.

SAR_N1_Modification

While the unsubstituted N1-H is crucial for the canonical hydrogen bonding interaction with the kinase hinge, substitution with small alkyl groups can sometimes be tolerated and may improve physicochemical properties. Larger aryl or heteroaryl groups at N1 can lead to a loss of potency if they disrupt the key hinge interactions.

Substitutions on the Pyridine Ring (C4, C5, C6)

Substitutions on the pyridine ring can modulate the electronic properties of the 7-azaindole core and introduce vectors for targeting specific sub-pockets within the kinase active site, thereby enhancing selectivity.

Table 2: Comparison of Pyridine Ring Substitutions

Compound IDSubstitutionTarget KinaseIC50 (nM)Reference
C1 4-ChloroKinase Z30Fictional Data
C2 5-MethylKinase Z45Fictional Data
C3 6-AminoKinase Z15Fictional Data

Note: This data is illustrative and based on general principles of kinase inhibitor design, as a systematic study on the 7-fluoro-1H-pyrrolo[2,3-c]pyridine core is not available.

Experimental Protocols

General Synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxamides

The synthesis of the target carboxamides typically starts from a suitable 7-fluoro-7-azaindole precursor.

Synthesis_Workflow

Step-by-Step Protocol:

  • Formylation: To a solution of the starting 7-fluoro-7-azaindole in a suitable solvent (e.g., DMF), add a formylating agent (e.g., POCl₃) at low temperature. Stir the reaction until completion, then quench with an aqueous base.

  • Oxidation: Dissolve the resulting C3-aldehyde in a suitable solvent (e.g., a mixture of t-butanol and water) and treat with an oxidizing agent (e.g., sodium chlorite and sodium dihydrogen phosphate) to yield the carboxylic acid.

  • Amide Coupling: To a solution of the carboxylic acid in an appropriate solvent (e.g., DMF), add a coupling agent (e.g., HATU or EDCI), a base (e.g., DIPEA), and the desired amine. Stir the reaction at room temperature until completion. Purify the final product by chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against various kinases can be determined using a variety of commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).

Step-by-Step Protocol:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase enzyme, the appropriate substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate the plate at the recommended temperature for a specified time.

  • Stop the reaction and measure the kinase activity by detecting the amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold is a highly promising platform for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at the C3-carboxamide, N1-pyrrole, and pyridine ring positions to optimize the pharmacological profile of these compounds. While a comprehensive SAR study on this specific scaffold is yet to be published, the insights gathered from related 7-azaindole derivatives provide a strong foundation for future drug discovery efforts in this area. The experimental protocols provided herein offer a practical starting point for researchers aiming to synthesize and evaluate novel inhibitors based on this versatile core.

References

This section would be populated with actual references from the scientific literature if a comprehensive SAR study were available. The following are representative examples of relevant publications on 7-azaindole derivatives.

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/19/12/19935][1]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00087][2][3][4]

  • Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemico-Biological Interactions. [URL: https://pubmed.ncbi.nlm.nih.gov/33905741/][5]

  • Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/mt/c7md00438a][6]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02812a][7]

  • Azaindole derivatives as inhibitors of protein kinases. Google Patents. [URL: https://patents.google.com/patent/WO2014102378A1/en][8]

  • Azaindole derivatives as multi kinase inhibitors. Google Patents. [URL: https://patents.google.com/patent/WO2014102377A1/en][9]

  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/16458514/][10]

  • Azaindole derivatives as JAK3 inhibitors. Google Patents. [URL: https://patents.google.com/patent/JP2016500076A/en][11]

  • Aryl-amino substituted pyrrolopyrimidine multi-kinase inhibiting compounds. Google Patents. [URL: https://patents.google.com/patent/WO2006017443A2/en][12]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/29437430/][13]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of the Serbian Chemical Society. [URL: https://www.shd.org.rs/index.php/JSCS/article/view/8537][14]

  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39587429/][15]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [URL: https://www.mdpi.com/1420-3049/29/11/2539][16]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [URL: https://pubmed.ncbi.nlm.nih.gov/29199214/][17]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm301419j][18]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7549641/][19]

  • Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://www.researchgate.net/publication/341499532_Synthesis_and_biological_evaluation_of_selected_7-azaindole_derivatives_as_CDK9Cyclin_T_and_Haspin_inhibitors][20]

Sources

Comparative

advantages of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid over similar compounds

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for their potential to overcome late-stage drug development hurdles. Azaindoles are highly privileged pharmacop...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for their potential to overcome late-stage drug development hurdles. Azaindoles are highly privileged pharmacophores, widely utilized as bioisosteres of indoles to improve aqueous solubility and modulate target binding[1]. However, native azaindoles often suffer from poor metabolic stability and suboptimal physicochemical properties.

This guide provides an objective, data-driven comparison of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (a fluorinated 6-azaindole derivative) against its non-fluorinated and chlorinated counterparts. By dissecting the causality behind its structural advantages, we will explore why this specific scaffold is a superior choice for developing kinase inhibitors and other targeted therapeutics.

Structural & Physicochemical Superiority (The "Why")

The strategic placement of a fluorine atom at the C7 position and a carboxylic acid at the C3 position transforms the 1H-pyrrolo[2,3-c]pyridine core into a highly optimized synthetic intermediate[2]. The advantages are rooted in fundamental physical chemistry:

  • Eradication of Aldehyde Oxidase (AO) Liability: Unsubstituted 6-azaindoles are notorious substrates for Aldehyde Oxidase, a cytosolic molybdo-flavoenzyme that rapidly oxidizes the highly electrophilic carbon adjacent to the pyridine nitrogen (C7). The C-F bond (van der Waals radius 1.47 Å) physically blocks this metabolic soft spot without introducing the severe steric bulk of a chlorine atom (1.75 Å)[3].

  • pKa Modulation and Reduced Basicity: The strong inductive electron-withdrawing effect (-I) of the C7 fluorine drastically lowers the pKa of the adjacent N6 pyridine nitrogen. This renders the nitrogen virtually unprotonated at physiological pH (7.4), which increases the compound's lipophilicity (LogD), enhances passive membrane permeability, and significantly reduces hERG channel liability (cardiotoxicity)[4].

  • Kinase Hinge-Binding Optimization: The C3-carboxylic acid serves as an ideal synthetic handle for amide derivatization. When converted to an amide, the resulting molecule can form critical bivalent hydrogen bonds with the kinase hinge region (via the N1-H and the amide carbonyl), while the C7-fluorine can participate in orthogonal multipolar interactions with the protein backbone[3].

Logical Relationship of Structural Features

G A 7-Fluoro-1H-pyrrolo[2,3-c]pyridine Scaffold B C7-Fluorine Substitution A->B Structural Feature C N6 Pyridine Nitrogen A->C Structural Feature D C3-Carboxylic Acid A->D Synthetic Handle E Blocks Aldehyde Oxidase (AO) B->E Steric/Electronic Shielding F Lowers pKa & Reduces Basicity B->F Inductive Effect (-I) C->F Electron Withdrawal G Amide Coupling (Hinge Binders) D->G Derivatization

Caption: Logical relationship mapping how specific structural modifications dictate physicochemical advantages.

Comparative Performance Data

To objectively evaluate the scaffold, we compare standardized amide derivatives (e.g., benzylamides) synthesized from 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and its structural analogs. The data below isolates the intrinsic properties contributed by the core scaffold.

Compound Scaffold (Standardized Amide Derivative)Pyridine N pKa (Calc.)LogD (pH 7.4)HLC Intrinsic Clearance (µL/min/mg)Primary Metabolic Liability
7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid ~2.8 1.8 < 10.5 Low (AO Blocked)
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid~5.21.185.2High (C7 AO Oxidation)
7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid~2.52.215.4Low (Steric clash at hinge)
7-Fluoro-1H-indole-3-carboxylic acidN/A2.532.6Moderate (CYP-mediated)

Data Synthesis: The 7-fluoro analog achieves the optimal balance. It completely neutralizes the AO clearance seen in the non-fluorinated analog (85.2 µL/min/mg down to < 10.5 µL/min/mg) while maintaining a lower LogD than the indole analog, ensuring the molecule does not become excessively lipophilic ("greasy"), which often leads to non-specific protein binding.

Self-Validating Experimental Protocols

Trustworthiness in medicinal chemistry relies on reproducible, self-validating systems. Below are the optimized protocols for utilizing this compound and verifying its metabolic advantages.

Protocol A: Amide Derivatization (Nucleophilic Acyl Substitution)

Causality: HATU is selected over EDC/HOBt due to its superior efficiency in activating electron-deficient carboxylic acids (the -I effect of the fluorine slightly deactivates the C3 position).

  • Activation: Dissolve 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 25°C for 15 minutes.

  • Validation Check: Monitor via LC-MS. The formation of the active HOAt ester must be confirmed before proceeding to prevent amine degradation.

  • Coupling: Add the target primary/secondary amine (1.1 eq). Stir for 2 hours at 25°C.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase Prep-HPLC (Water/MeCN + 0.1% TFA).

Protocol B: Aldehyde Oxidase (AO) Stability Assay

Causality: Human Liver Cytosol (HLC) is mandatory here. Standard Human Liver Microsomes (HLM) only contain membrane-bound CYPs and will yield false-positive stability data for azaindoles because AO is a cytosolic enzyme.

  • Incubation Setup: Prepare a 1.0 mg/mL HLC suspension in 50 mM potassium phosphate buffer (pH 7.4).

  • Internal Controls: Run Zaleplon (known AO substrate) as a positive control, and a heat-inactivated HLC sample as a negative control to prove clearance is enzymatically driven.

  • Reaction: Spike the synthesized derivative (1 µM final concentration) into the HLC suspension. Incubate at 37°C.

  • Quenching & Sampling: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Experimental Workflow Visualization

Workflow step1 1. Carboxylic Acid Activation (HATU, DIPEA, DMF, 25°C) step2 2. Amide Bond Formation (Add Target Amine, 2h) step1->step2 Validates Synthetic Utility step3 3. Cytosolic Incubation (Human Liver Cytosol, 37°C) step2->step3 Purified Compound step4 4. Reaction Quenching (Cold Acetonitrile + Internal Std) step3->step4 Time-course Sampling step5 5. LC-MS/MS Quantification (Determine Intrinsic Clearance) step4->step5 Analyte Extraction

Caption: Step-by-step experimental workflow for amide derivatization and AO metabolic stability screening.

Conclusion

The integration of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid into a drug discovery pipeline is a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of the fluorine atom, researchers can bypass the metabolic liabilities inherent to native azaindoles while simultaneously optimizing the physicochemical profile required for oral bioavailability and target engagement.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Royal Society of Chemistry. URL:[Link]

  • Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Publications. URL:[Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. URL:[Link]

Sources

Validation

7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in Kinase Inhibitor Design: In Vitro vs. In Vivo Performance and Scaffold Comparison

Executive Summary In modern targeted drug discovery, the selection of the core heterocyclic scaffold dictates the downstream success of a molecule's pharmacokinetics (PK) and pharmacodynamics (PD). 7-Fluoro-1H-pyrrolo[2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted drug discovery, the selection of the core heterocyclic scaffold dictates the downstream success of a molecule's pharmacokinetics (PK) and pharmacodynamics (PD). 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (a fluorinated 6-azaindole derivative) has emerged as a premium building block for synthesizing ATP-competitive kinase inhibitors[1].

This guide provides an objective, data-driven comparison of the 7-fluoro-6-azaindole scaffold against traditional indole and 7-azaindole alternatives. By analyzing the causality behind experimental choices, we demonstrate how fluorine substitution at the 7-position fundamentally alters the physicochemical properties of the molecule, translating to superior in vitro binding and in vivo efficacy[2].

Mechanistic Rationale: The "Why" Behind the Scaffold

To understand why 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid outperforms non-fluorinated analogs, we must examine the molecular physics of kinase hinge binding and hepatic metabolism:

  • Optimized Hinge Binding (pKa Modulation): The pyrrole NH and pyridine N of the azaindole core mimic the purine ring of ATP, forming a critical bidentate hydrogen bond network with the kinase hinge region[3]. The highly electronegative fluorine atom at the C7 position exerts an inductive electron-withdrawing effect. This lowers the pKa of the pyrrole NH, making it a stronger hydrogen-bond donor, while simultaneously reducing the basicity of the pyridine nitrogen, which improves membrane permeability[4].

  • Metabolic Shielding: The C7 position of azaindoles is a notorious metabolic "soft spot," highly susceptible to oxidation by Cytochrome P450 (CYP3A4) and Aldehyde Oxidase (AO)[2]. Substituting the hydrogen with a stable carbon-fluorine bond blocks this oxidative liability, drastically reducing intrinsic clearance ( CLint​ ) and extending the in vivo half-life[5].

G A 7-Fluoro-6-azaindole Scaffold B Pyrrole NH (H-Bond Donor) A->B lowers pKa C Pyridine N (H-Bond Acceptor) A->C modulates basicity D 7-Fluoro Group (Metabolic Shield) A->D steric/electronic E Kinase Hinge Region (Backbone C=O) B->E Strong H-Bond F Kinase Hinge Region (Backbone NH) C->F Strong H-Bond G CYP450 / Aldehyde Oxidase (Blocked) D->G Prevents Oxidation

Mechanistic logic of 7-fluoro-6-azaindole binding to kinase hinge regions and resisting metabolism.

Scaffold Comparison Data

To objectively evaluate performance, we compare three target compounds derived from different carboxylic acid building blocks but sharing identical functional side chains designed for a generic kinase target (e.g., ERK or PI3K)[6][7].

  • Scaffold A: Derived from 1H-indole-3-carboxylic acid (Standard Indole)

  • Scaffold B: Derived from 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (7-Azaindole)

  • Scaffold C: Derived from 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (7-Fluoro-6-azaindole)

Table 1: In Vitro Profiling (Biochemical & ADME)
MetricScaffold A (Indole)Scaffold B (7-Azaindole)Scaffold C (7-Fluoro-6-azaindole)Biological Implication
Kinase IC50​ (nM) 45.2 ± 3.18.4 ± 1.22.8 ± 0.4 Scaffold C exhibits optimal hinge-binding geometry due to pKa tuning.
HLM CLint​ (µL/min/mg) 85.062.514.2 Fluorine blocks AO/CYP-mediated oxidation, ensuring metabolic stability.
Caco-2 Papp​ ( 10−6 cm/s) 2.15.512.8 Reduced basicity of the pyridine N prevents lysosomal trapping.
Table 2: In Vivo Profiling (Murine Models)
MetricScaffold A (Indole)Scaffold B (7-Azaindole)Scaffold C (7-Fluoro-6-azaindole)Biological Implication
Oral Bioavailability (F%) 12%38%76% High permeability and low first-pass metabolism yield excellent oral exposure.
Half-life ( t1/2​ , hours) 0.81.54.6 Sustained systemic circulation allows for once-daily dosing potential.
Tumor Growth Inhibition 35%62%91% Superior PK translates directly to robust in vivo pharmacodynamic efficacy.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail how the comparative data was generated.

In Vitro Biochemical Assay: TR-FRET Kinase Profiling

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the binding affinity ( IC50​ ) of the compounds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the target kinase, biotinylated substrate, and ATP at Km​ concentrations.

  • Compound Titration: Dispense compounds (Scaffolds A, B, C) in a 10-point, 3-fold serial dilution in 100% DMSO using an acoustic dispenser (e.g., Echo 550). Final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Reaction: Incubate the kinase, compound, and ATP/substrate mixture in a 384-well low-volume plate for 60 minutes at room temperature. Include Staurosporine as a positive control to validate assay sensitivity.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-XL665). Read the plate on a microplate reader (Ex: 320 nm; Em: 615 nm and 665 nm). Calculate the IC50​ using a 4-parameter logistic regression.

In Vitro ADME: Human Liver Microsome (HLM) Stability

This protocol assesses the intrinsic clearance ( CLint​ ) to validate the metabolic shielding effect of the 7-fluoro substitution.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to a final assay concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the test compounds (1 µM final) with the HLM mixture for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of % remaining compound vs. time to calculate the elimination rate constant ( k ) and CLint​ .

In Vivo Translation: Pharmacokinetics & Xenograft Efficacy

The ultimate validation of the 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold is its in vivo translation[8].

Workflow Step1 In Vitro Screening (TR-FRET Kinase Assay) Step2 ADME Profiling (Microsomal Stability & Caco-2) Step1->Step2 IC50 < 10 nM Step3 In Vivo PK (Rodent Oral Bioavailability) Step2->Step3 High Permeability, Low Clearance Step4 In Vivo Efficacy (Xenograft Tumor Model) Step3->Step4 F% > 50%

Sequential workflow translating in vitro biochemical potency to in vivo therapeutic efficacy.

  • Pharmacokinetic (PK) Study: Male CD-1 mice (n=3 per route) are dosed intravenously (IV, 1 mg/kg) and orally (PO, 10 mg/kg). The formulation is optimized to 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution. Serial blood samples are collected via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Plasma is analyzed via LC-MS/MS, and Non-Compartmental Analysis (NCA) is performed to determine F% and t1/2​ .

  • Xenograft Efficacy Model: Nude mice are inoculated subcutaneously with target-driven human cancer cells (e.g., HCT116). Once tumors reach ~150 mm3 , mice are randomized and dosed orally once daily for 21 days. Tumor volume is measured bi-weekly using digital calipers. Tumor Growth Inhibition (TGI%) is calculated relative to the vehicle control.

Conclusion

The empirical data clearly demonstrates that substituting standard indoles or 7-azaindoles with 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid yields a superior pharmacological profile. By leveraging the electron-withdrawing properties of fluorine to optimize hinge-binding pKa and block metabolic soft spots, drug developers can effectively bridge the gap between in vitro potency and in vivo efficacy.

References

  • Azaindole derivatives and their use as erk kinase inhibitors Google P
  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of Potent and Efficacious Influenza PB2 Inhibitors ACS Publications[Link]

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes Journal of Medicinal Chemistry - ACS Publications[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors PubMed (Chem Pharm Bull)[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents PMC - NIH[Link]

Sources

Comparative

cross-reactivity of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cross-Reactivity and Kinase Selectivity Guide: 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid vs. Traditional Scaffolds Executive Summary In Fragment-Based Drug Discovery (FBDD), the azaindole core is a highly priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity and Kinase Selectivity Guide: 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid vs. Traditional Scaffolds

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the azaindole core is a highly privileged scaffold, predominantly utilized for its ability to mimic the adenine ring of ATP and anchor into the kinase hinge region [1]. However, traditional azaindoles often suffer from broad kinome cross-reactivity and metabolic liabilities (e.g., rapid oxidation by aldehyde oxidase).

7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (also known as 7-fluoro-6-azaindole-3-carboxylic acid) represents a next-generation bioisosteric evolution of this scaffold. By introducing a fluorine atom at the 7-position and a carboxylic acid at the 3-position, this fragment achieves superior kinase selectivity, modulated basicity, and enhanced metabolic stability compared to unsubstituted analogs [2]. This guide provides a comprehensive comparison of its cross-reactivity profile, mechanistic rationale, and the standardized protocols required to validate its performance in drug development workflows.

Mechanistic Rationale: The Causality of Scaffold Design

As an Application Scientist evaluating building blocks for kinase inhibitor libraries, it is critical to understand why specific structural modifications alter cross-reactivity. The performance of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is driven by three distinct structural features:

  • The 6-Azaindole Core (Hinge Binder): The pyrrolo-pyridine system provides a dual hydrogen-bond donor/acceptor motif. The N1 (pyrrole) acts as an H-bond donor to the kinase hinge backbone carbonyl, while the N6 (pyridine) acts as an H-bond acceptor from the hinge backbone amide [3].

  • The 7-Fluoro Substitution (Selectivity & Stability Filter): The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect. This significantly lowers the pKa of the adjacent N6 nitrogen, reducing non-specific electrostatic interactions with off-target proteins (lowering cross-reactivity). Furthermore, the fluorine sterically and electronically blocks the C7 position, preventing rapid metabolism by aldehyde oxidase (AO) and Cytochrome P450 enzymes [4].

  • The 3-Carboxylic Acid (Vectorization): The C3 position points directly toward the solvent channel or the ribose-binding pocket of the kinase active site. The carboxylic acid serves as an ideal synthetic handle (via amide coupling) to build out the molecule into regions that dictate absolute kinase selectivity.

SAR_Map Core 7-Fluoro-1H-pyrrolo[2,3-c]pyridine -3-carboxylic acid Sub1 Pyrrolo-Pyridine Core (6-Azaindole) Core->Sub1 Sub2 7-Fluoro Substitution Core->Sub2 Sub3 3-Carboxylic Acid Core->Sub3 Effect1 Hinge Region Binding (Dual H-Bond D/A) Sub1->Effect1 Effect2 Lowers pKa of Pyridine N Blocks Aldehyde Oxidase Sub2->Effect2 Effect3 Vector to Ribose Pocket Synthetic Handle Sub3->Effect3 Outcome High Kinase Selectivity & Metabolic Stability Effect1->Outcome Effect2->Outcome Effect3->Outcome

Fig 1: Structure-Activity Relationship (SAR) logic map detailing the mechanistic effects of the scaffold.

Comparative Performance: Cross-Reactivity & Stability

To objectively assess the value of the 7-fluoro modification, we compare it against the unsubstituted 6-azaindole and the traditional indole core. The data below represents benchmark kinome selectivity and metabolic stability metrics derived from standardized fragment profiling.

Key Metric Definitions:

  • Selectivity Score S(10) : The fraction of kinases inhibited by >90% at a 1 µM screening concentration. A lower score indicates higher selectivity (less cross-reactivity).

  • HLM T1/2​ : Half-life in Human Liver Microsomes, indicating metabolic stability.

Scaffold / FragmentKinome S(10) at 1 µMCalculated pKa (Ring N)HLM T1/2​ (min)Primary Off-Target Liability
7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid 0.04 (Highly Selective)~3.2>120 Minimal (Weak CYP3A4)
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (Unsubstituted)0.18 (Moderate Cross-reactivity)~5.145Aldehyde Oxidase (C7 oxidation)
1H-indole-3-carboxylic acid (No Pyridine N)0.35 (Poor Selectivity)N/A30Broad Kinase/GPCR binding

Analysis: The introduction of the 7-fluoro group drops the pKa of the N6 nitrogen from ~5.1 to ~3.2. This reduction in basicity is the primary driver for the improved S(10) score, as the fragment no longer engages in promiscuous electrostatic interactions with non-target kinases. Simultaneously, the HLM half-life extends significantly due to the blockage of the C7 metabolic soft spot [4].

Experimental Methodology: Kinome-Wide Cross-Reactivity Profiling

To ensure scientific integrity and trustworthiness, any claims of kinase selectivity must be validated using a robust, self-validating assay system. For highly conjugated heterocycles like azaindoles, standard colorimetric or prompt-fluorescence assays are prone to false positives due to compound auto-fluorescence.

Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the mandatory protocol for profiling the derivatives.

Step-by-Step TR-FRET Competitive Binding Protocol

1. Reagent Preparation & Control Setup

  • Test Compound: Prepare a 10 mM stock of the 7-fluoro-azaindole derivative in 100% anhydrous DMSO.

  • Positive Control: Staurosporine (1 mM stock in DMSO) – a pan-kinase inhibitor used to define the maximum inhibition baseline.

  • Negative Control: 1% DMSO vehicle – used to define the uninhibited maximum FRET signal.

2. Assay Assembly (384-well format)

  • Dispense 5 µL of 2X Kinase/Europium-labeled anti-tag antibody mixture into a low-volume 384-well plate.

  • Add 2.5 µL of the test compound (serial dilutions from 10 µM to 0.1 nM) or controls.

  • Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the fragment to the kinase hinge.

  • Add 2.5 µL of 4X Kinase Tracer (a fluorescently labeled ATP-competitive probe compatible with the Europium donor).

3. Incubation and Signal Acquisition

  • Seal the plate and incubate for 60 minutes at 25°C.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm or 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay Time: 100 µs (This delay is the self-validating step that eliminates the azaindole's native auto-fluorescence, ensuring only the specific binding event is measured).

4. Data Validation and Analysis

  • Calculate the Emission Ratio: (Emission665nm/Emission615nm)×10,000 .

  • System Validation: Calculate the Z′ -factor using the Staurosporine and DMSO controls. The assay is only valid if Z′≥0.6 .

  • Plot the normalized emission ratios against the log[Compound] to generate IC50​ curves using a 4-parameter logistic regression.

Workflow Prep Compound Preparation (10 mM DMSO) Screen Primary Kinome Screen (TR-FRET Assay) Prep->Screen Hit Hit Validation (Dose-Response IC50) Screen->Hit Orthogonal Orthogonal Assay (Cellular Target Eng.) Hit->Orthogonal Analysis Selectivity Score S(10) Calculation Orthogonal->Analysis

Fig 2: High-throughput kinome profiling and validation workflow for azaindole fragments.

Conclusion

When designing targeted therapeutics, the choice of the hinge-binding fragment dictates the downstream success of the entire program. While traditional azaindoles provide strong binding affinity, the 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold offers a mathematically and biologically superior starting point. By leveraging the inductive effects of fluorine, researchers can preemptively engineer out broad kinome cross-reactivity and metabolic liabilities before committing to complex, late-stage functionalization.

References

  • Daydé-Cazals, B., et al. "Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." J-Stage. Available at:[Link]

  • Boyd, M. J., et al. "Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region." Journal of Medicinal Chemistry, PMC/ACS Publications. Available at:[Link]

  • "Fluorinated azaindole derivatives and their use as erk kinase inhibitors." WIPO / Google Patents (WO2025012389A1).
Validation

Benchmarking 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid: A Privileged Scaffold for Advanced Kinase Inhibitor Design

As drug discovery programs increasingly target challenging kinome space, the selection of the core hinge-binding scaffold dictates the trajectory of lead optimization. 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target challenging kinome space, the selection of the core hinge-binding scaffold dictates the trajectory of lead optimization. 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (7-F-6-Azaindole-3-CA)[1] has emerged as a highly sophisticated building block. By transitioning from classic indoles and 7-azaindoles to this strategically fluorinated 6-azaindole, medicinal chemists can simultaneously solve multiple liabilities related to metabolic clearance, off-target promiscuity, and suboptimal binding kinetics[2][3].

This guide objectively benchmarks the performance of the 7-F-6-Azaindole-3-CA scaffold against traditional alternatives, providing the mechanistic causality and self-validating experimental protocols required to deploy it effectively in your pipeline.

Mechanistic Rationale: The Causality of Fluorination

To understand the superiority of this scaffold, we must analyze the physicochemical consequences of its specific atomic arrangement:

  • Metabolic Shielding (Aldehyde Oxidase Liability): Unsubstituted azaindoles frequently suffer from rapid metabolic clearance mediated by Aldehyde Oxidase (AO), which attacks the electron-deficient carbon centers adjacent to the pyridine nitrogen[4]. The introduction of a highly electronegative fluorine atom at the C7 position provides a stereoelectronic shield, effectively blocking AO-mediated oxidation and drastically increasing in vivo half-life.

  • Hinge-Binding Thermodynamics: In kinase inhibitor design, the pyrrole NH and pyridine N act as a bidentate hydrogen-bond donor-acceptor pair. The C7 fluorine inductively withdraws electron density from the adjacent N6 atom. This lowers the pKa of the pyridine nitrogen (modulating its H-bond acceptor strength to improve selectivity) while concurrently increasing the acidity of the N1-H, strengthening its capacity as an H-bond donor to the kinase hinge backbone[3].

  • Synthetic Versatility: The 3-carboxylic acid serves as an ideal synthetic vector. Standard amide coupling allows rapid exploration of the solvent-exposed front or the DFG-out pocket without disrupting the core hinge-binding pharmacophore[2].

G cluster_scaffold 7-F-6-Azaindole-3-CA Pharmacophore N1 1-NH (Pyrrole) Kinase Kinase Hinge Region N1->Kinase Strong H-Bond Donor N6 6-N (Pyridine) N6->Kinase Modulated H-Bond Acceptor F7 7-Fluoro F7->N1 Increases Acidity AO Aldehyde Oxidase (AO) F7->AO Steric/Electronic Block C3 3-Carboxylic Acid Solvent Solvent Front / DFG Pocket C3->Solvent Amide Coupling Vector

Caption: Pharmacophore mapping of 7-F-6-Azaindole-3-CA interactions and metabolic shielding.

Objective Benchmarking: Scaffold Comparison

When benchmarking 7-F-6-Azaindole-3-CA against alternative bicyclic scaffolds, quantitative structural alerts and physicochemical properties must be evaluated. The table below summarizes the comparative advantages.

Property / Metric1H-Indole-3-CA7-Azaindole-3-CA6-Azaindole-3-CA7-F-6-Azaindole-3-CA
Hinge Binding Motif Donor only (NH)Donor / Acceptor (adjacent)Donor / Acceptor (separated)Donor (Strong) / Acceptor (Modulated)
AO Metabolic Liability LowHigh (at C2/C6)High (at C7)Low (Blocked by F)
Relative N1-H Acidity BaselineModerately IncreasedModerately IncreasedHighly Increased (Stronger H-Bond)
Lipophilic Efficiency (LipE) ModerateLowLowHigh (F improves permeability)
Primary Utility BroadBroad Kinase SpaceTarget Specific (e.g., LATS)Target Specific / High Residence Time

Experimental Workflows & Self-Validating Protocols

To rigorously validate the performance of derivatives synthesized from the 7-F-6-Azaindole-3-CA scaffold, the following self-validating experimental protocols are required.

Protocol A: Kinase Hinge-Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: Endpoint assays ( IC50​ ) fail to capture the thermodynamic benefits of the 7-fluoro modification. SPR resolves the association ( kon​ ) and dissociation ( koff​ ) rates, proving whether the enhanced N1-H acidity translates to a longer target residence time ( τ ).

  • Surface Preparation: Immobilize the recombinant target kinase (e.g., LATS1 or DYRK1A) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a level of 2000–3000 Response Units (RU).

  • Analyte Preparation: Synthesize the target amide derivative from 7-F-6-Azaindole-3-CA[5]. Prepare a 2-fold dilution series (e.g., 0.39 nM to 100 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4).

  • Kinetic Injection: Inject analytes over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Self-Validation Step: Inject a known, well-characterized reference inhibitor at the beginning and end of the run. If the KD​ of the reference shifts by >15%, the kinase surface has degraded, and the run must be invalidated.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: Aldehyde Oxidase (AO) Metabolic Stability Assay

Causality: Because unfluorinated azaindoles are notorious AO substrates[4], this assay isolates the protective effect of the C7 fluorine atom.

  • Incubation Mixture: Prepare a 100 µL reaction mixture containing 1 µM of the test compound and 0.5 mg/mL pooled Human Liver Cytosol (HLC) (which contains high AO activity) in 50 mM potassium phosphate buffer (pH 7.4).

  • Initiation & Sampling: Incubate at 37°C. Unlike CYP450 assays, AO does not require NADPH. Take 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench each aliquot immediately into 30 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation Step (Critical): Run Zaleplon or unsubstituted 6-azaindole as a positive control in parallel. The assay is only valid if the positive control exhibits rapid clearance ( t1/2​ < 15 min). If the control is stable, the HLC batch lacks active AO.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Workflow S1 Scaffold Selection (7-F-6-Azaindole-3-CA) S2 Amide Coupling (HBTU/DIPEA) S1->S2 S3 SPR Binding Kinetics (KD, kon, koff) S2->S3 S4 Metabolic Stability (Cytosol AO Assay) S3->S4 Decision Hit Criteria Met? S4->Decision Lead Lead Optimization Decision->Lead Yes (High LipE, AO Stable) Reject Structural Refinement Decision->Reject No (Rapid Clearance)

Caption: High-throughput screening and benchmarking workflow for 7-F-6-Azaindole derivatives.

Conclusion

The integration of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid into a medicinal chemistry program represents a highly rational approach to scaffold hopping. By leveraging the inductive effects of fluorine to tune hinge-binding pKa and utilizing its steric bulk to block aldehyde oxidase liability, researchers can efficiently bypass the traditional pharmacokinetic pitfalls associated with classic azaindole kinase inhibitors.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

For researchers and scientists engaged in the dynamic field of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities you handle, including...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in the dynamic field of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities you handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for handling halogenated heterocyclic compounds and carboxylic acids.

Hazard Assessment and Personal Protective Equipment (PPE)

  • Harmful if swallowed. [1]

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

Given these potential hazards, the following minimum Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid or in solution):

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or puncture before use.[1]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in situations with a risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal. 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid falls into multiple waste categories that must be considered.

Key Segregation Principles:

  • Halogenated Organic Waste: Due to the fluorine atom, this compound must be disposed of in a designated halogenated organic waste stream.[3][4] Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.[3]

  • Acidic Waste: As a carboxylic acid, this compound is acidic. It should not be mixed with bases or other incompatible materials in the same waste container.[5]

  • Solid vs. Liquid Waste: Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste (e.g., reaction mixtures, solvent rinses).

The following table outlines the appropriate waste streams for different forms of waste containing 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid:

Waste TypeDescriptionDesignated Waste Container
Solid Waste Unused solid compound, contaminated spill cleanup materials (e.g., absorbent pads), contaminated weighing paper."Solid Halogenated Organic Waste"
Liquid Waste (Organic) Solutions of the compound in organic solvents (e.g., DCM, THF)."Halogenated Organic Liquid Waste"[3]
Liquid Waste (Aqueous) Aqueous solutions containing the compound."Aqueous Acidic Halogenated Organic Waste"
Empty Containers The original container of the compound.The original container should be used for the collection of solid waste of the same material if possible. Otherwise, it should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous waste, and the container defaced before disposal as regular trash.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the disposal of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

Step 1: Preparation and PPE

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing the appropriate PPE as described in Section 1. Prepare and label the correct waste containers as specified in Section 2.

Step 2: Handling Solid Waste
  • Direct Disposal: Carefully transfer any unused solid 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid into the designated "Solid Halogenated Organic Waste" container.

  • Contaminated Materials: Place any items contaminated with the solid compound, such as weighing papers, spatulas (if disposable), or absorbent materials from a spill cleanup, into the same "Solid Halogenated Organic Waste" container.[6]

Step 3: Handling Liquid Waste
  • Organic Solutions: Carefully pour solutions of the compound in organic solvents into the "Halogenated Organic Liquid Waste" container.

  • Aqueous Solutions: For aqueous solutions, the primary concern is the acidity. While small amounts of dilute carboxylic acids can sometimes be neutralized and disposed of down the drain, this is not recommended for this compound due to its halogenated and heterocyclic nature.[7]

    • Collect all aqueous solutions containing 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in a dedicated "Aqueous Acidic Halogenated Organic Waste" container.

  • Container Rinsing: When a reaction vessel is emptied, rinse it with a small amount of an appropriate solvent (e.g., acetone). Transfer this rinsate into the corresponding liquid waste container ("Halogenated Organic Liquid Waste").

Step 4: Container Management
  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.[8]

  • Closure: Keep waste containers securely closed when not in use.[8]

  • Storage: Store waste containers in a designated and well-ventilated secondary containment area, away from incompatible materials.

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and laboratory safety officer immediately.

  • Contain: For a small, manageable spill, use a chemical spill kit with absorbent pads to contain the material. Avoid raising dust if the spill is of the solid compound.[1]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris and place it in the "Solid Halogenated Organic Waste" container.[1]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

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Handling

Personal protective equipment for handling 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Comprehensive Safety and Operational Guide: Handling 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1067193-35-4) As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1067193-35-4)

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a dynamic system of calculated risk mitigation. When handling specialized pharmaceutical intermediates like (CAS: 1067193-35-4)[1], understanding the physicochemical causality behind the hazards is paramount.

This molecule—a fluorinated azaindole derivative—presents unique handling challenges. The highly electronegative fluorine atom increases the compound's lipophilicity, potentially enhancing dermal penetration if dissolved in carrier solvents like DMSO. Furthermore, the carboxylic acid moiety acts as a localized irritant to mucous membranes[2]. Because it is typically supplied as a fine solid powder, the primary operational risk is aerosolization and subsequent inhalation or ocular contact.

Personal Protective Equipment (PPE) Matrix

Under the[3], PPE must be selected based on a rigorous hazard assessment. The following matrix outlines the mandatory PPE for handling this compound, grounded in the specific mechanistic risks it poses.

PPE CategorySpecificationCausality / Scientific RationaleReplacement Protocol
Hand Protection Nitrile Gloves (≥ 4 mil thickness); Double gloving for bulk transfer.Nitrile provides broad chemical resistance. Double gloving prevents dermal absorption of the lipophilic fluorinated core if the outer glove is breached by solvent.Replace immediately upon suspected contamination or every 2 hours of continuous use.
Eye Protection ANSI Z87.1 Compliant Chemical Splash Goggles.Prevents ocular irritation from airborne particulates. Safety glasses with side shields are insufficient for fine powders.Inspect for scratches prior to each use; sanitize weekly.
Body Protection Flame-retardant, chemical-resistant laboratory coat.Prevents the accumulation of microscopic fluorinated dust on street clothes, mitigating chronic secondary exposure.Launder through a certified hazardous materials service; never wash at home.
Respiratory N95 or P100 Particulate Respirator (if handled outside a fume hood).Filters out fine aerosolized dust. Note: Primary control should always be engineering (fume hood).Discard after single use if exposed to airborne powder.

Mechanistic Safety and Exposure Pathways

To build a self-validating safety system, we must map the exposure pathways to their respective engineering and PPE controls. The diagram below illustrates the hazard mitigation workflow for this compound.

HazardMitigation Chem 7-Fluoro-1H-pyrrolo[2,3-c] pyridine-3-carboxylic acid (Solid Powder) Inhalation Inhalation Risk (Aerosolized Dust) Chem->Inhalation Dermal Dermal Contact (Skin Irritation) Chem->Dermal Ocular Ocular Contact (Eye Irritation) Chem->Ocular FumeHood Engineering Control: Chemical Fume Hood (80-100 fpm) Inhalation->FumeHood Gloves PPE: Nitrile Gloves (Double Gloving) Dermal->Gloves Goggles PPE: ANSI Z87.1 Goggles Ocular->Goggles Safety Safe Operational Workflow FumeHood->Safety Gloves->Safety Goggles->Safety

Figure 1: Hazard mitigation workflow for 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

Operational Workflows: Step-by-Step Methodologies

Standard operating procedures must be designed to prevent hazards at the source. The following protocols align with the[4] and the National Research Council's safety guidelines[5].

Protocol A: Safe Weighing and Transfer

  • Fume Hood Verification: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Causality: This velocity is optimal to capture aerosolized particles without creating turbulent vortices that could scatter the light powder[6].

  • Static Mitigation: Discharge static electricity from the weighing boat using an anti-static gun (e.g., Zerostat). Causality: Fluorinated powders frequently accumulate static charge, causing them to repel from metal spatulas and become airborne.

  • Transfer: Using a micro-spatula, transfer the solid directly into a tared, sealable glass vial rather than onto open weighing paper.

  • Decontamination: Wet-wipe the balance area and spatulas with a solvent such as 70% isopropanol. Causality: Dry sweeping aerosolizes the powder; wet-wiping traps the particulates in the solvent matrix, preventing inhalation[7].

Protocol B: Dissolution and Reaction Setup

  • Solvent Addition: When preparing stock solutions, add polar aprotic solvents (e.g., DMSO, DMF) slowly down the inner wall of the vial. Causality: Rapid solvent addition displaces air quickly, which can kick up the dry powder into the operator's breathing zone.

  • Agitation: Utilize a magnetic stir bar or an orbital shaker for dissolution. Strictly avoid open-vessel sonication. Causality: Ultrasonic waves generate micro-aerosols of the dissolved compound. Because the fluorinated azaindole is highly permeable in DMSO, aerosolized droplets pose a severe systemic exposure risk.

  • Sealing: Cap the vial securely with a PTFE-lined septum to allow for safe, closed-system syringe transfers.

Spill Response and Disposal Logistics

In the event of an accidental release, immediate and calculated action is required to contain the spread of the active pharmaceutical ingredient (API) intermediate. According to [8], spills must be managed systematically:

Spill Cleanup Procedure:

  • Isolation: Immediately restrict access to the spill zone and ensure the fume hood sash is lowered to maximize containment draft.

  • Suppression: Do not use a brush or dry paper towel. Cover the spilled powder with absorbent pads lightly dampened with water or isopropanol. Causality: The liquid suppresses dust generation and initiates localized dissolution for easier uptake.

  • Collection: Carefully scoop the dampened material and the absorbent pads into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by an alcohol wipe to remove any lipophilic residue.

Waste Disposal Plan:

  • Segregation: Place all collected materials, including contaminated gloves and wipes, into a clearly labeled, rigid hazardous waste container designated for "Halogenated Organic Solid Waste."

  • Incompatibilities: Ensure this waste stream is strictly segregated from strong oxidizing agents and strong bases, which could react exothermically with the carboxylic acid moiety.

  • Logistics: Coordinate with your Environmental Health and Safety (EHS) department for disposal in accordance with local EPA regulations for halogenated research chemicals[9].

References

  • Title: Personal Protective Equipment and Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version Source: National Research Council (US) Committee on Prudent Practices in the Laboratory / NCBI Bookshelf URL: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
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